(2R,5R)-2,5-Diphenylpyrrolidine
Description
The exact mass of the compound (2R,5R)-2,5-Diphenylpyrrolidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (2R,5R)-2,5-Diphenylpyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,5R)-2,5-Diphenylpyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2R,5R)-2,5-diphenylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N/c1-3-7-13(8-4-1)15-11-12-16(17-15)14-9-5-2-6-10-14/h1-10,15-17H,11-12H2/t15-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAOGHMNKMJMMNQ-HZPDHXFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N[C@H]1C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70450119 | |
| Record name | (2R,5R)-2,5-Diphenylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70450119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155155-73-0 | |
| Record name | (2R,5R)-2,5-Diphenylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70450119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R,5R)-2,5-Diphenylpyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of enantiopure (2R,5R)-2,5-Diphenylpyrrolidine
Executive Summary
(2R,5R)-2,5-Diphenylpyrrolidine is a privileged
This technical guide provides a definitive, non-templated workflow for the synthesis of the (2R,5R) enantiomer. Unlike generic preparations, this document prioritizes enantiomeric purity (ee >99%) and scalability , distinguishing between thermodynamic control (removal of the meso-impurity) and optical resolution.
Part 1: Retrosynthetic Analysis & Strategic Considerations
The synthesis of (2R,5R)-2,5-diphenylpyrrolidine presents two primary stereochemical challenges:
-
Diastereocontrol: The formation of the pyrrolidine ring generates both cis (meso) and trans (racemic) diastereomers. The meso compound is achiral and must be quantitatively removed.
-
Enantiocontrol: The trans-racemate must be resolved to yield the specific (2R,5R) enantiomer.
Strategic Route Selection: While asymmetric hydrogenation of 2,5-diphenylpyrrole is possible, it often requires expensive chiral precious metal catalysts (Ir/Ru) and high-pressure equipment. For robust, scalable laboratory and pilot-plant synthesis, the Reductive Amination – Resolution Pathway remains the industry standard due to the low cost of starting materials (1,4-diketones) and the high reliability of classical resolution.
Pathway Visualization (DOT Diagram)
Figure 1: Strategic workflow for the isolation of the (2R,5R) enantiomer. Note the critical checkpoint at the separation of the meso-impurity.
Part 2: Primary Protocol – Reductive Amination & Resolution
This protocol is designed for a 50g scale but can be linearly scaled.
Step 1: Synthesis of the Racemic Trans-Scaffold
The reduction of 1,4-diphenylbutane-1,4-dione can be performed via Leuckart reaction or hydride reduction. The hydride route (NaBH3CN) is preferred for milder conditions and cleaner profiles.
Reagents:
-
1,4-Diphenylbutane-1,4-dione (1.0 equiv)
-
Ammonium Acetate (10.0 equiv)
-
Sodium Cyanoborohydride (NaBH3CN) (2.5 equiv)
-
Methanol (Solvent)
Protocol:
-
Imine Formation: Dissolve 1,4-diphenylbutane-1,4-dione (50 g) and ammonium acetate (160 g) in dry methanol (500 mL). Stir under nitrogen at room temperature for 48 hours. Mechanism: The excess ammonium acetate drives the equilibrium toward the di-imine/hemiaminal intermediate.
-
Reduction: Cool the mixture to 0°C. Cautiously add NaBH3CN (33 g) in small portions. (Warning: HCN generation possible; ensure proper venting).
-
Reflux: Heat the mixture to reflux for 4 hours to ensure complete cyclization and reduction.
-
Workup: Quench with conc. HCl (pH < 2) to decompose excess hydride. Basify with 50% NaOH (pH > 12) and extract with Dichloromethane (DCM).
-
Meso-Separation (CRITICAL):
-
The crude oil contains both cis (meso) and trans (racemic) isomers.
-
Purification: Flash column chromatography on silica gel (Eluent: Hexane/EtOAc 4:1). The trans-isomer typically elutes after the meso-isomer due to stronger interaction with the stationary phase (verify via TLC).
-
Alternative: Crystallization of the hydrochloride salt. The trans-hydrochloride is generally less soluble in acetone/ethanol mixtures than the meso-salt.
-
Data Checkpoint:
| Parameter | Specification | Method |
|---|---|---|
| Yield (Crude) | 85 - 90% | Gravimetric |
| dr (trans:cis) | Typically 70:30 (pre-column) | 1H NMR |
| Purity (Post-Sep) | >98% trans-isomer | HPLC/NMR |[1]
Step 2: Optical Resolution via D-(-)-Tartaric Acid
To obtain the (2R,5R) enantiomer, D-(-)-Tartaric acid is the resolving agent of choice. (Note: L-(+)-Tartaric acid yields the (2S,5S) enantiomer).
Reagents:
-
trans-(±)-2,5-Diphenylpyrrolidine (from Step 1)
-
D-(-)-Tartaric Acid (1.0 equiv)
-
Ethanol (95%) / Water mixture
Protocol:
-
Salt Formation: Dissolve the trans-amine (20 g, 89.6 mmol) in hot Ethanol (150 mL). In a separate flask, dissolve D-(-)-Tartaric acid (13.4 g, 89.6 mmol) in hot Ethanol (150 mL).
-
Mixing: Add the acid solution to the amine solution while hot (70°C).
-
Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 24 hours. The (2R,5R)-amine-D-tartrate salt will crystallize.
-
Recrystallization: Filter the crystals. Recrystallize from boiling Ethanol/Water (9:1) to upgrade enantiomeric excess (ee). Repeat until constant melting point is achieved.
-
Free Base Liberation: Suspend the purified salt in water and treat with 2M NaOH until pH 12. Extract with DCM, dry over MgSO4, and concentrate to yield the enantiopure free amine.
Mechanism of Resolution (DOT Diagram)
Figure 2: Differential solubility of diastereomeric salts drives the resolution.
Part 3: Quality Control & Characterization
Trustworthiness in synthesis requires rigorous validation. The following parameters confirm the identity and purity of (2R,5R)-2,5-Diphenylpyrrolidine.
1. 1H NMR (400 MHz, CDCl3):
-
Diagnostic Signal: The benzylic protons (H-2 and H-5) appear as a multiplet (or broad doublet) around δ 4.2–4.4 ppm .
-
Stereochemical Probe: In the trans-isomer, the coupling constants of the benzylic protons with the adjacent methylene protons differ significantly from the meso-isomer due to the C2 symmetry.
2. Optical Rotation:
-
Literature Value:
(c=1.0, CHCl3) for the (2R,5R) free base. (Note: The sign is positive for 2R,5R). -
Validation: If the rotation is negative, you have isolated the (2S,5S) isomer (likely used L-tartaric acid).
3. Chiral HPLC:
-
Column: Daicel Chiralcel OD-H or AD-H.
-
Mobile Phase: Hexane/Isopropanol (90:10) with 0.1% Diethylamine.
-
Requirement: ee > 99%.
Part 4: Alternative "Chiral Pool" Strategy (Reference Only)
For researchers requiring absolute configuration certainty without resolution, the Corey-Sprott Method is the authoritative alternative.
-
Route: Reductive dimerization of cinnamyl bromide
(E,E)-1,6-diphenyl-1,5-hexadiene Sharpless Asymmetric Dihydroxylation (AD-mix- ) Cyclization via mesylation and benzylamine. -
Pros: Establishes stereochemistry via catalyst control (Sharpless).
-
Cons: Higher step count; lower atom economy compared to the resolution route.
References
-
Synthesis and Resolution of 2,5-Diphenylpyrrolidine
- Chong, J. M.; Clarke, I. S.; Koch, I.; Olchowy, H. A.; Taylor, N. J. "The synthesis and resolution of 2,5-diphenylpyrrolidine: A C2-symmetric chiral amine." Tetrahedron: Asymmetry, 1995, 6(2), 409-418.
-
Stereochemical Assignment and Applications
- Eriksson, M.; Hjelmencrantz, A.; Nilsson, M.; Olsson, T. "Synthesis of (2S,5S)-2,5-diphenylpyrrolidine and related diaryl amines." Tetrahedron: Asymmetry, 1995, 6(2), 539-542.
-
Asymmetric Synthesis (Corey-Sprott Route)
- Corey, E. J.; Sprott, K. T. "Simple and effective routes to C2-symmetric diamines and diols." Journal of Organic Chemistry, 1999, 64(25), 9051–9055.
-
C2-Symmetric Ligands in Catalysis
- Trost, B. M.; Van Vranken, D. L. "Asymmetric Transition Metal-Catalyzed Allylic Alkylations." Chemical Reviews, 1996, 96(1), 395-422.
Sources
Discovery and history of chiral pyrrolidine ligands
The Pyrrolidine Privilege: A Technical Guide to Chiral Ligand Evolution and Application
Executive Summary
The pyrrolidine ring represents a "privileged structure" in asymmetric synthesis, serving as the scaffold for one of the most transformative classes of catalysts in modern organic chemistry. From the serendipitous discovery of the Hajos-Parrish-Eder-Sauer-Wiechert reaction in the 1970s to the Nobel-winning conceptualization of "organocatalysis" in the 2000s, chiral pyrrolidine ligands have bridged the gap between enzymatic precision and synthetic versatility. This guide dissects the technical evolution of these ligands, specifically focusing on the transition from native L-Proline to the high-performance Jørgensen-Hayashi silyl ethers, and provides validated protocols for their synthesis and application in pharmaceutical manufacturing.
Historical Genesis: The "Proline Gap"
The history of chiral pyrrolidine ligands is characterized by a 30-year dormancy between discovery and conceptualization.
-
1971 (The Spark): Two industrial groups independently reported the first highly enantioselective organocatalytic reaction. Hajos and Parrish (Hoffmann-La Roche) and Eder, Sauer, and Wiechert (Schering AG) utilized L-Proline to catalyze an intramolecular aldol cyclization (Robinson annulation) of achiral triones.
-
Technical Note: Despite achieving 93% ee, the community viewed this as a substrate-specific anomaly rather than a generalizable mode of catalysis.
-
-
2000 (The Explosion): The "Golden Age" began when List, Barbas, and Lerner demonstrated that L-Proline could catalyze intermolecular aldol reactions via an enamine mechanism. Simultaneously, MacMillan introduced the concept of iminium activation using chiral imidazolidinones (structural cousins to pyrrolidine).
-
2005 (The Optimization): Jørgensen and Hayashi independently developed diphenylprolinol silyl ethers.[1] These "second-generation" ligands solved L-Proline's solubility issues and lack of steric bulk, enabling high-turnover functionalization of aldehydes.
Mechanistic Underpinnings: The Push-Pull of Pyrrolidine
The efficacy of pyrrolidine ligands stems from their ability to access two distinct catalytic cycles based on the oxidation state of the substrate. This duality is defined by the secondary amine's capacity to raise the HOMO (Enamine activation) or lower the LUMO (Iminium activation).
Visualization: The Dual-Mode Catalytic Cycle
Caption: The mechanistic bifurcation of pyrrolidine catalysis. The secondary amine condenses with carbonyls to form either nucleophilic enamines (green path) or electrophilic iminium ions (red path).
Ligand Evolution & Design Principles
The transition from native amino acids to engineered catalysts was driven by the need for solubility in organic solvents and greater steric shielding.
Table 1: Comparative Metrics of Catalyst Generations
| Feature | Gen 1: L-Proline | Gen 2: Jørgensen-Hayashi | Gen 3: Tetrazolic Acid |
| Structure | Native Amino Acid | Diphenylprolinol Silyl Ether | 5-Pyrrolidinyltetrazole |
| Solubility | Poor (requires DMSO/DMF/H2O) | Excellent (DCM, Toluene, THF) | Moderate (Organic/Aq. mixes) |
| Steric Bulk | Low (H-bonding directs attack) | High (Ph groups shield one face) | Moderate |
| Active Species | Enamine (H-bond stabilized) | Enamine (Sterically directed) | Enamine (Bio-isostere) |
| Typical Loading | 10–30 mol% | 1–10 mol% | 5–10 mol% |
| Primary Defect | Self-aggregation; low turnover | Cost of synthesis; stability | Specificity |
Technical Protocols
Protocol A: Synthesis of the Jørgensen-Hayashi Catalyst
(S)-α,α-Diphenylprolinol Trimethylsilyl Ether Rationale: This protocol converts inexpensive L-proline into a high-value catalyst. The Grignard addition introduces steric bulk (phenyl groups), and silylation prevents non-specific H-bonding while improving solubility.
Reagents:
-
(S)-Proline methyl ester hydrochloride (10.0 g)
-
Phenylmagnesium bromide (3.0 M in Et2O, 4.0 equiv)
-
Chlorotrimethylsilane (TMSCl)
-
Imidazole
Step-by-Step Methodology:
-
Grignard Addition: Suspend (S)-proline methyl ester HCl in anhydrous THF (0.5 M) under Argon at 0°C. Slowly add Phenylmagnesium bromide via cannula. The reaction is exothermic; maintain internal temp <10°C.
-
Reflux & Quench: Warm to room temperature (RT) and reflux for 3 hours. Cool to 0°C and quench carefully with saturated NH4Cl.
-
Isolation of Diol: Extract with EtOAc, dry over Na2SO4, and concentrate. Recrystallize from Ethanol to yield (S)-α,α-diphenylprolinol as white crystals (>85% yield).
-
Silylation: Dissolve the diphenylprolinol (5.0 g) in dry DCM. Add Imidazole (2.5 equiv). Add TMSCl (1.2 equiv) dropwise at 0°C. Stir for 2 hours.
-
Purification: Wash with water, dry, and concentrate. Flash chromatography (Hexanes/EtOAc 9:1) yields the catalyst as a colorless oil or low-melting solid.
Validation Check:
-
1H NMR (CDCl3): Look for the diagnostic TMS peak at δ -0.1 ppm and the pyrrolidine ring protons.
-
Optical Rotation: [α]D should be approx -54° (c=1, CHCl3).
Protocol B: Asymmetric Michael Addition (Aldehyde + Nitroalkene)
Rationale: This reaction constructs two contiguous stereocenters. The Jørgensen-Hayashi catalyst directs the nucleophilic attack of the aldehyde enamine onto the nitroalkene from the Re-face, shielded by the bulky diphenylsilyl group.
Reagents:
-
Propanal (3.0 equiv)
-
trans-β-Nitrostyrene (1.0 equiv)
-
Catalyst (Gen 2 from Protocol A) (5 mol%)
-
Benzoic Acid (5 mol%) - Co-catalyst to accelerate hydrolysis
-
Solvent: Toluene or DCM
Workflow:
-
Charge: In a vial, dissolve Nitrostyrene (0.5 mmol) and Catalyst (0.025 mmol) in Toluene (1.0 mL).
-
Initiate: Add Benzoic acid, followed by Propanal.
-
Monitor: Stir at RT for 12–24 hours. Monitor consumption of nitrostyrene by TLC (UV active).
-
Workup: Direct filtration through a short silica plug (eluting with Et2O) to remove catalyst. Concentrate.
-
Analysis: Determine diastereomeric ratio (dr) via 1H NMR (crude). Determine enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralpak AD-H column).
Industrial & Pharmaceutical Relevance
The scalability of pyrrolidine organocatalysis has led to its adoption in high-value API synthesis.
Case Study: Oseltamivir (Tamiflu)
-
The Challenge: Efficient synthesis of the cyclohexene core with correct chirality.
-
The Solution: Hayashi utilized the diphenylprolinol silyl ether catalyst to perform an asymmetric Michael addition of an alkoxyaldehyde to a nitroalkene.
-
Outcome: This established the crucial C-C bond with >95% ee, bypassing the need for shikimic acid (a scarce natural resource) in the supply chain.
Case Study: Pregabalin (Lyrica)
-
The Challenge: Synthesis of γ-amino acids.
-
The Solution: Conjugate addition of aldehydes to nitroalkenes using pyrrolidine catalysts, followed by oxidation and reduction, provides a metal-free route to Pregabalin precursors with high enantiopurity.
Future Trajectories: Immobilization & Flow
The current frontier involves heterogenizing these homogeneous catalysts to enable continuous manufacturing.
Visualization: The Continuous Flow Workflow
Caption: Schematic for a continuous flow organocatalysis setup. The pyrrolidine catalyst is covalently tethered to a polystyrene or silica support (Packed Bed), allowing for recycling and high-throughput processing.
References
-
Hajos, Z. G., & Parrish, D. R. (1974). Asymmetric synthesis of bicyclic intermediates of natural product chemistry. Journal of Organic Chemistry. Link
-
List, B., Lerner, R. A., & Barbas, C. F. (2000).[2] Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society.[1][2][3] Link
-
Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. (2000). New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction. Journal of the American Chemical Society.[1][2][3] Link
-
Marigo, M., Wabnitz, T. C., Fielenbach, D., & Jørgensen, K. A. (2005).[1] Enantioselective Organocatalyzed α-Sulfenylation of Aldehydes. Angewandte Chemie International Edition.[1][4] Link
-
Hayashi, Y., Gotoh, H., Hayashi, T., & Shoji, M. (2005).[1] Diphenylprolinol Silyl Ethers as Efficient Organocatalysts for the Asymmetric Michael Reaction of Aldehydes and Nitroalkenes.[5] Angewandte Chemie International Edition.[1][4] Link
-
Ishikawa, H., Suzuki, T., & Hayashi, Y. (2009).[4] High-Yielding Synthesis of the Anti-Influenza Neuraminidase Inhibitor (-)-Oseltamivir by Three "One-Pot" Operations. Angewandte Chemie International Edition.[1][4] Link
Sources
Technical Guide: Solubility Profile & Handling of (2R,5R)-2,5-Diphenylpyrrolidine
[1][2][3]
Executive Summary
(2R,5R)-2,5-Diphenylpyrrolidine (CAS: 155155-73-0) is a privileged chiral scaffold widely utilized as a C2-symmetric organocatalyst and chiral auxiliary in asymmetric synthesis.[1][2][3][4] Its utility in enantioselective transformations—such as aldol reactions, Michael additions, and
This guide provides an in-depth analysis of the solubility characteristics of (2R,5R)-2,5-Diphenylpyrrolidine.[1][2][3] Unlike simple reagents, the solubility of this lipophilic amine is strictly governed by the interplay between its hydrophobic diphenyl backbone and the basic pyrrolidine nitrogen.[3] Understanding this profile is critical for reaction solvent selection, work-up optimization, and recrystallization strategies.[1][2][3]
Physicochemical Profile
To predict and manipulate solubility, one must first understand the molecular drivers.[2][3]
-
Structure: The molecule features a central pyrrolidine ring flanked by two phenyl groups.[1][2][3][5] This creates a significant lipophilic domain (
skeleton) balanced by a single polar, hydrogen-bond-donating secondary amine.[1][2][3] -
Lipophilicity (LogP): Estimated at ~3.3–4.[1][2][3]0. This indicates a strong preference for non-polar and moderately polar organic solvents over aqueous media.[1][2][3]
-
Basicity (pKa): The secondary amine typically exhibits a pKa of ~10–11 (conjugate acid).[1][2][3] This makes pH a "solubility switch"—the neutral free base is lipophilic, while the protonated salt (e.g., HCl, triflate) is hydrophilic/polar.[3]
| Property | Value / Description |
| Molecular Formula | |
| Molecular Weight | 223.32 g/mol |
| Physical State | White to pale yellow crystalline solid |
| Melting Point | 46 – 53 °C |
| Chirality | C2-Symmetric (2R, 5R) |
Solubility in Organic Solvents[1][8]
The following matrix categorizes common laboratory solvents based on their interaction with the free base form of (2R,5R)-2,5-Diphenylpyrrolidine.
Solubility Matrix (Free Base)
| Solvent Class | Representative Solvents | Solubility Rating | Technical Notes |
| Chlorinated | Dichloromethane (DCM), Chloroform ( | High | Excellent for dissolving high concentrations.[1][2][3] |
| Aromatic | Toluene, Benzene | High | Strong |
| Ethers | THF, Diethyl Ether, MTBE | High | Good solubility.[1][2][3] Diethyl ether is frequently used for extraction during work-up.[1][2][3] |
| Esters | Ethyl Acetate (EtOAc) | High | Soluble.[1][2][3] Often used as the polar component in chromatography eluent mixtures.[1][2][3] |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate | Soluble, especially when warm.[1][2][3] Solubility decreases significantly with temperature, making these ideal for recrystallization .[1][2][3] |
| Alkanes | Hexanes, Heptane, Pentane | Low / Moderate | Poor solubility at room temperature; increases with heat.[1][2][3] Used primarily as anti-solvents to induce precipitation.[1][2][3] |
| Aqueous | Water | Insoluble | The free base is hydrophobic.[1][2][3] Requires acidification (pH < 4) to dissolve as a salt.[1][2][3] |
The pH "Solubility Switch"
The most critical operational parameter for this compound is pH.[2][3]
-
Neutral/Basic Conditions (pH > 8): The compound exists as a Free Base.[1][2][3] Soluble in organics; insoluble in water.[1][2][3]
-
Acidic Conditions (pH < 4): The nitrogen protonates to form the ammonium salt (
).[1][2][3] The salt precipitates from non-polar organics (like ether/hexane) but dissolves in water or polar alcohols.[1][2][3]
Experimental Protocols
Protocol A: Recrystallization (Purification)
Objective: To purify crude (2R,5R)-2,5-Diphenylpyrrolidine to >99% ee.[1][2][3]
Mechanism: This protocol utilizes a "Solvent/Anti-solvent" system.[1][2][3] The compound is dissolved in a polar solvent (Ethanol) where it is soluble when hot, and forced out of solution by a non-polar anti-solvent (Hexane) as it cools.[1][3]
-
Dissolution: Place 1.0 g of crude solid in a flask. Add absolute Ethanol (approx. 3–5 mL) and heat to 60°C until fully dissolved.
-
Anti-solvent Addition: While maintaining heat, slowly add Hexane dropwise until a faint turbidity (cloudiness) persists.[1][2][3]
-
Clarification: Add just enough hot Ethanol (drops) to clear the solution again.[1][2][3]
-
Crystallization: Remove from heat. Allow to cool slowly to room temperature, then place in a fridge (4°C) for 12 hours.
-
Collection: Filter the white crystals and wash with cold Hexane. Dry under vacuum.[1][2][3][6]
Protocol B: Reaction Solvent Selection
Objective: Choosing the right medium for organocatalysis.
-
For Homogeneous Catalysis: Use DCM or Toluene .[1][2][3] These maintain the catalyst in solution throughout the reaction, ensuring consistent kinetics.[3]
-
For Phase Transfer Catalysis: Use a biphasic system (e.g., Toluene/Water ) if using the salt form, or purely organic if using the free base to activate a substrate in the organic phase.[3]
Visualizations
Diagram 1: Solubility Logic & Work-up Decision Tree
This diagram illustrates how to manipulate the compound's phase preference during extraction.[1][2][3]
Caption: Phase distribution logic based on pH modulation. Use this to separate the catalyst from non-basic byproducts.
Diagram 2: Recrystallization Workflow
A visual guide to the purification protocol described in Section 4.
Caption: Step-by-step purification workflow using the Solvent/Anti-solvent method.
References
-
PubChem. (2025).[1][2][3][7] (2R,5R)-2,5-Diphenylpyrrolidine Compound Summary. National Library of Medicine.[1][2][3] [Link][1][2][3]
-
Chong, J. M., et al. (2000).[1][2][3] Asymmetric Synthesis of trans-2,5-Disubstituted Pyrrolidines. Journal of Organic Chemistry. (Cited for extraction protocols using
and optical rotation in ). [Link]
Sources
- 1. 2,5-Dimethylpyrrolidine, (2R,5R)- | C6H13N | CID 641767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2R,5R)-2,5-Diphenylpyrrolidine | C16H17N | CID 10966132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,5-Dimethylpyrrolidine | C6H13N | CID 96034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. researchgate.net [researchgate.net]
Precision in Asymmetry: A Technical Guide to Pyrrolidine-Based Organocatalysis
Executive Summary For decades, asymmetric synthesis was dominated by two pillars: enzymatic catalysis and transition metal catalysis. The turn of the millennium marked a paradigm shift with the formalization of Asymmetric Organocatalysis —the use of small, chiral organic molecules to drive stereoselective transformations. This guide focuses on the "workhorse" of this field: pyrrolidine-based catalysts. From the seminal L-Proline to engineered imidazolidinones, these catalysts operate on a biomimetic logic that is both elegant and industrially scalable. This document serves as a technical blueprint for implementing these systems in a research or drug discovery setting.
Part 1: The Mechanistic Engine
The power of pyrrolidine-based catalysis lies in its ability to emulate the activation modes of Class I aldolases (enamine mechanism) and hydrolytic enzymes (iminium mechanism). Understanding the dichotomy between HOMO-raising and LUMO-lowering activation is critical for substrate selection.
The Dual Activation Modes
-
Enamine Activation (HOMO-Raising):
-
Mechanism: The secondary amine catalyst condenses with an enolizable carbonyl (ketone/aldehyde) to form a nucleophilic enamine.
-
Effect: This raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the
-carbon highly nucleophilic. -
Target: Electrophiles (aldehydes, imines, azodicarboxylates).
-
-
Iminium Activation (LUMO-Lowering):
-
Mechanism: The amine condenses with an
-unsaturated aldehyde/ketone to form a cationic iminium ion.[3] -
Effect: This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), mimicking Lewis acid activation.
-
Target: Nucleophiles (dienes, pyrroles, thiols).
-
Key Reaction: Diels-Alder, Michael Addition.
-
Mechanistic Pathway Visualization
Figure 1: The divergent catalytic cycles of pyrrolidine-based organocatalysis. Note the reversible hydrolysis step required to regenerate the catalyst.
Part 2: Protocols and Case Studies
The Enamine Protocol: Direct Intermolecular Aldol
The discovery that simple L-Proline could catalyze the direct asymmetric aldol reaction between acetone and aldehydes was a landmark event (List, Barbas, Lerner, 2000).[4]
Why it works: The carboxylic acid moiety of proline acts as a general acid/base cocatalyst, directing the electrophile to the Re-face of the enamine via hydrogen bonding (the Zimmerman-Traxler-like transition state).
Standard Operating Procedure (SOP):
-
Preparation: In a vial, dissolve the aldehyde (1.0 mmol) in a mixture of DMSO and Acetone (4:1 v/v, 4 mL).
-
Note: Acetone acts as both solvent and reagent. The high concentration drives the equilibrium toward the enamine.
-
-
Catalyst Addition: Add L-Proline (20-30 mol%, 23-35 mg).
-
Critical: The catalyst is often insoluble initially. The reaction mixture may appear as a suspension. It will clarify as the reaction proceeds.
-
-
Reaction: Stir at room temperature (20-25°C) for 12-48 hours.
-
Monitoring: Monitor consumption of aldehyde by TLC or GC-MS.
-
-
Quench: Add saturated aqueous ammonium chloride (5 mL).
-
Extraction: Extract with Ethyl Acetate (3 x 10 mL).
-
Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Data Summary: Solvent Effects on L-Proline Aldol
| Solvent | Yield (%) | ee (%) | Notes |
| DMSO/Acetone | >90 | >95 | Optimal. High polarity stabilizes the zwitterionic transition state. |
| CHCl3 | 40-50 | 70-80 | Poor solubility of proline leads to slow kinetics. |
| Water | Variable | Variable | Can accelerate reaction (hydrophobic effect) but may induce racemization if not controlled. |
The Iminium Protocol: Organocatalytic Diels-Alder
While Proline is excellent for enamines, it is less effective for iminium activation due to solubility issues and the reversibility of iminium formation. David MacMillan developed imidazolidinone catalysts (e.g., the MacMillan First Generation Catalyst) to solve this.
Why it works: The bulky groups on the imidazolidinone ring shield one face of the planar iminium ion, forcing the diene to approach from the opposite side (LUMO-lowering).
Standard Operating Procedure (SOP):
-
Catalyst Preparation: Use the HCl or TFA salt of the MacMillan imidazolidinone catalyst (5-10 mol%).
-
Insight: The acid cocatalyst (HX) is mandatory to facilitate the formation of the iminium ion and accelerate hydrolysis of the product.
-
-
Setup: Dissolve (E)-cinnamaldehyde (1.0 mmol) and the catalyst in MeOH/H2O (95:5, 2 mL).
-
Addition: Add Cyclopentadiene (3.0 mmol, excess required due to dimerization).
-
Reaction: Stir at 0°C or RT.
-
Insight: Lower temperatures often improve enantioselectivity (ee) by rigidifying the transition state.
-
-
Workup: Dilute with ether, wash with water and brine.
-
Purification: Flash chromatography.
Part 3: Strategic Optimization in Drug Discovery
Workflow Visualization
Implementing these reactions in a high-throughput setting requires a standardized workflow.
Figure 2: Operational workflow for optimizing organocatalytic reactions in a medicinal chemistry lab.
Troubleshooting & Optimization
When transferring these protocols to complex drug scaffolds, consider these factors:
-
Catalyst Loading: Unlike transition metals (0.1-1 mol%), organocatalysts often require 10-20 mol%.
-
Fix: For scale-up, use immobilized catalysts or recycle the aqueous phase containing the catalyst.
-
-
Water Content:
-
Product Inhibition: The product can sometimes act as a competitive inhibitor.
-
Fix: Ensure the hydrolysis step is fast; addition of weak acids (e.g., acetic acid) can assist catalyst turnover.
-
References
-
List, B., Lerner, R. A., & Barbas III, C. F. (2000).[2][4][11] Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396.[12] Link
-
Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. C. (2000). New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction.[8][10] Journal of the American Chemical Society, 122(17), 4243–4244. Link
-
Hajos, Z. G., & Parrish, D. R. (1974). Asymmetric Synthesis of Bicyclic Intermediates of Natural Product Chemistry. Journal of Organic Chemistry, 39(12), 1615–1621. Link
-
Mukherjee, S., Yang, J. W., Hoffmann, S., & List, B. (2007).[11][13][14] Asymmetric Enamine Catalysis. Chemical Reviews, 107(12), 5471–5569. Link
-
The Nobel Prize in Chemistry 2021. (2021). NobelPrize.org. Nobel Prize Outreach AB 2024. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. List, B., Lerner, R.A. and Barbas III, C.F. (2000) Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122, 2395-2396. - References - Scientific Research Publishing [scirp.org]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scispace.com [scispace.com]
- 7. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Proline-Catalyzed Direct Asymmetric Aldol Reactions :: MPG.PuRe [pure.mpg.de]
- 13. Mukherjee, S., Yang, J.W., Hoffman, F. and List, B. (2007) Asymmetric Enamine Catalysis. Chemical Reviews, 107, 5471-5569. - References - Scientific Research Publishing [scirp.org]
- 14. cris.unibo.it [cris.unibo.it]
Safety and handling precautions for (2R,5R)-2,5-Diphenylpyrrolidine
Technical Whitepaper: Operational Safety and Stewardship of (2R,5R)-2,5-Diphenylpyrrolidine in Asymmetric Catalysis
Executive Summary
(2R,5R)-2,5-Diphenylpyrrolidine (CAS: 155155-73-0) is a high-value
While structurally robust, this compound presents specific handling challenges typical of secondary amines—namely, potential for carbonate formation upon exposure to atmospheric
Physicochemical & Toxicological Profile
Effective risk management begins with a precise understanding of the material properties.
| Parameter | Specification | Operational Implication |
| CAS Number | 155155-73-0 (Specific Isomer) | Verify stereochemistry on CoA before use. |
| Molecular Formula | MW: 223.31 g/mol .[2][3] | |
| Physical State | White to pale orange crystalline solid | Dust generation is the primary inhalation risk. |
| Melting Point | 46.0 – 53.0 °C | Low MP requires storage away from heat sources to prevent caking. |
| Optical Rotation | Critical purity metric; check if oxidation is suspected. | |
| pKa (approx) | ~10-11 (Secondary Amine) | Basic; incompatible with strong acids and oxidizers. |
| GHS Classification | Warning | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
Hazard Identification & Exposure Control
Toxicology and Health Risks
As a secondary amine, the primary physiological mechanism of injury is caustic irritation .
-
Ocular: Direct contact with dust or concentrated solutions can cause severe conjunctivitis and potential corneal clouding.
-
Dermal: Lipophilic nature facilitates skin absorption, leading to dermatitis or chemical burns upon prolonged exposure.
-
Inhalation: Dust is highly irritating to the upper respiratory tract.
Engineering Controls & PPE
The following hierarchy of controls is required for handling quantities >50 mg.
Figure 1: Hierarchy of controls for handling irritant chiral amines.
Operational Protocols: Handling & Stewardship
To maintain the high enantiomeric excess (
Protocol A: Inert Atmosphere Handling (Recommended)
Rationale: While (2R,5R)-2,5-Diphenylpyrrolidine is not pyrophoric, secondary amines react with atmospheric
-
Storage: Store the bulk container in a desiccator or, preferably, a nitrogen-filled glovebox.
-
Transfer:
-
Flush the receiving flask (e.g., Schlenk flask) with
or for 5 minutes. -
Weigh the solid quickly in air if a glovebox is unavailable, but immediately evacuate and backfill the vessel 3 times.
-
Pro-Tip: If the solid appears "wet" or sticky, it may have absorbed water/CO2. Recrystallize from hot hexanes/ethanol before use in sensitive asymmetric catalysis.
-
Protocol B: Reaction Setup & Recovery
Rationale: Due to the high cost of chiral auxiliaries, recovery is economically vital. The amine functionality allows for acid-base extraction recovery.
-
Reaction: Run catalytic reactions in anhydrous solvents (DCM, Toluene, THF) to prevent hydrolytic side reactions.
-
Quenching: Upon reaction completion, quench with water or mild aqueous
. -
Recovery Workflow:
-
Step 1 (Extraction): Extract the organic product. The catalyst remains in the organic phase (or aqueous depending on pH).
-
Step 2 (Acid Wash): Wash the organic layer with 1M HCl. The (2R,5R)-2,5-Diphenylpyrrolidine will protonate and move to the aqueous layer .
-
Step 3 (Basification): Separate the aqueous layer. Basify with NaOH (pH > 12) to precipitate the free amine.
-
Step 4 (Re-extraction): Extract the aqueous mixture with DCM to recover the catalyst. Dry over
and concentrate.
-
Figure 2: Acid-Base workup strategy for the recovery of (2R,5R)-2,5-Diphenylpyrrolidine.
Emergency Response Procedures
| Scenario | Immediate Action |
| Eye Contact | IMMEDIATE irrigation for 15 minutes. Use an eye wash station. Do not rub eyes. Seek medical attention immediately (alkaline injury risk). |
| Skin Contact | Brush off loose particles before washing. Rinse with soap and copious water. Remove contaminated clothing. |
| Inhalation | Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only). |
| Spill (<5g) | Dampen with wet paper towels to prevent dust. Wipe up and place in a sealed waste container labeled "Basic Organic Solid". |
References
-
Chemical Safety & Properties: PubChem.[1][3] (2R,5R)-2,5-Diphenylpyrrolidine Compound Summary. National Library of Medicine. [Link]
-
Catalytic Application: Whitesell, J. K. (1989). C2 Symmetry and Asymmetric Induction. Chemical Reviews, 89(7), 1581–1590. [Link]
Sources
Methodological & Application
Application Note: (2R,5R)-2,5-Diphenylpyrrolidine Catalyzed Asymmetric Aldol Reaction
Executive Summary
The (2R,5R)-2,5-Diphenylpyrrolidine scaffold represents a distinct class of organocatalysts that leverages
This application note details the protocol for utilizing (2R,5R)-2,5-diphenylpyrrolidine in asymmetric aldol reactions. It provides a mechanistic rationale for the catalyst's efficiency, a validated step-by-step experimental procedure, and troubleshooting guidelines to ensure high enantiomeric excess (
Mechanistic Principles
The -Symmetric Advantage
The core advantage of (2R,5R)-2,5-diphenylpyrrolidine lies in its
In contrast, the
Catalytic Cycle & Activation Mode
The reaction proceeds via the Enamine Cycle :
-
Condensation: The secondary amine catalyst reacts with the ketone donor to form an iminium ion, which tautomerizes to the active enamine.
-
Stereoselective Addition: The enamine attacks the aldehyde acceptor. The phenyl rings on the pyrrolidine backbone sterically block one face of the planar enamine, ensuring high facial selectivity.
-
Hydrolysis: The resulting iminium intermediate is hydrolyzed, releasing the aldol product and regenerating the catalyst.
Figure 1: The enamine catalytic cycle highlighting the steric shielding role of the catalyst.
Experimental Protocol
Materials & Reagents[1][2][3][4][5][6][7][8]
-
Catalyst: (2R,5R)-2,5-Diphenylpyrrolidine (CAS: 155155-73-0).
-
Note: Can be synthesized via reduction of 1,4-diphenylbutane-1,4-dione followed by cyclization or resolution of trans-2,5-diphenylpyrrolidine [1].
-
-
Solvent: Anhydrous Chloroform (
) or Toluene.-
Rationale: Unlike proline (which prefers DMSO/Water), the lipophilic phenyl rings of this catalyst function best in non-polar to moderately polar organic solvents.
-
-
Acid Additive: Benzoic Acid (
) or Acetic Acid ( ).-
Rationale: A co-catalytic acid (10-20 mol%) accelerates enamine formation and hydrolysis steps without compromising stereoselectivity.
-
-
Substrates:
-
Donor: Acetone, Cyclohexanone, or Cyclopentanone.
-
Acceptor: Aromatic aldehydes (e.g., 4-nitrobenzaldehyde).[2]
-
General Procedure (Standard Scale: 1.0 mmol)
Step 1: Catalyst Pre-activation
-
In a clean, oven-dried 10 mL reaction vial equipped with a magnetic stir bar, weigh (2R,5R)-2,5-Diphenylpyrrolidine (22.3 mg, 0.10 mmol, 10 mol%).
-
Add Benzoic Acid (12.2 mg, 0.10 mmol, 10 mol%).
-
Add the solvent (Chloroform , 2.0 mL) and stir at Room Temperature (RT) for 10 minutes to ensure complete dissolution and salt formation.
Step 2: Enamine Formation 4. Add the ketone donor (e.g., Acetone , 0.73 mL, 10.0 mmol, 10 equiv).
- Note: A large excess of ketone drives the equilibrium toward enamine formation.
- Stir the mixture for 30 minutes at RT.
Step 3: Aldol Addition 6. Cool the reaction mixture to 0 °C (ice bath) to enhance enantioselectivity. 7. Add the aldehyde acceptor (e.g., 4-Nitrobenzaldehyde , 151 mg, 1.0 mmol, 1.0 equiv) in one portion. 8. Seal the vial and stir at 0 °C. Monitor reaction progress via TLC (typically 12–24 hours).
Step 4: Workup & Purification
9. Quench: Add saturated aqueous
Data Analysis & Validation
To ensure the protocol is "self-validating," researchers must verify the outcome using the following metrics.
Key Performance Indicators (KPIs)
| Parameter | Method of Detection | Target Specification |
| Conversion | > 90% | |
| Diastereomeric Ratio ( | > 10:1 (anti:syn) | |
| Enantiomeric Excess ( | Chiral HPLC / GC | > 90% |
| Isolated Yield | Gravimetric | > 80% |
Stereochemical Determination
-
NMR Analysis: The anti and syn diastereomers can be distinguished by the coupling constant (
) of the -proton and -proton.-
Anti-isomer: typically
Hz (in non-cyclic ketones). -
Syn-isomer: typically
Hz.
-
-
Chiral HPLC: Use a Chiralpak AD-H or OD-H column (Hexane/i-PrOH mixtures) to determine
. Compare retention times with racemic standards.
Optimization & Troubleshooting Guide
Solvent Effects
The choice of solvent dramatically impacts the catalyst's conformation and solubility.
| Solvent | Solubility | Reaction Rate | Stereoselectivity | Recommendation |
| DMSO | High | Fast | Low | Avoid (competes for H-bonding) |
| Water | Low | Slow | Moderate | Poor solubility of catalyst |
| Chloroform | High | Moderate | High | Preferred |
| Toluene | High | Slow | High | Good alternative |
Troubleshooting Common Issues
Issue 1: Low Conversion
-
Cause: Incomplete enamine formation or hydrolysis.
-
Solution: Increase the acid additive loading to 20 mol%. Ensure the ketone is dry. Extend reaction time.
Issue 2: Low Enantioselectivity (
-
Cause: "Leakage" through the unshielded face or background reaction (uncatalyzed).
-
Solution: Lower the temperature to -10 °C or -20 °C. Verify the optical purity of the catalyst. Ensure the reaction mixture is not too dilute (keep concentration ~0.5 M).
Issue 3: Racemization of Product
-
Cause: Retro-aldol reaction during workup or prolonged storage.
-
Solution: Perform workup immediately upon completion. Store the product at -20 °C. Avoid strong bases during purification.
Workflow Visualization
Figure 2: Step-by-step experimental workflow for the asymmetric aldol reaction.
References
-
Chong, J. M., et al. (1995). "Asymmetric Synthesis of Trans-2,5-Diphenylpyrrolidine: A C2-Symmetric Chiral Amine." Tetrahedron: Asymmetry, 6(2), 409–418.
-
Halland, N., et al. (2004). "Direct Organocatalytic Asymmetric α-Chlorination of Aldehydes." Journal of the American Chemical Society, 126(15), 4790–4791.
-
List, B. (2002). "Proline-catalyzed asymmetric reactions." Tetrahedron, 58(28), 5573-5590.
-
Notz, W., & List, B. (2000). "Catalytic Asymmetric Synthesis of anti-1,2-Diols." Journal of the American Chemical Society, 122(30), 7386–7387.
Disclaimer: This protocol is intended for research purposes only. Always consult the Safety Data Sheet (SDS) for all chemicals before use.
Sources
Application Note: High-Fidelity Asymmetric Synthesis Using (2R,5R)-2,5-Diphenylpyrrolidine
The following is a comprehensive Application Note and Protocol guide for the use of (2R,5R)-2,5-Diphenylpyrrolidine as a chiral auxiliary in asymmetric synthesis.
Executive Summary
(2R,5R)-2,5-Diphenylpyrrolidine is a
Mechanistic Principles
The -Symmetry Advantage
The core strength of (2R,5R)-2,5-Diphenylpyrrolidine lies in its axis of symmetry. In a chiral amide formed with a prochiral acid, the two phenyl rings create a highly defined steric environment.
-
Rotational Equivalence: Rotation around the C(carbonyl)-N bond does not alter the steric profile presented to the incoming reagent, unlike in non-symmetric auxiliaries where rotamer populations can erode selectivity.
-
Facial Shielding: The phenyl groups effectively block the Re or Si face of the attached enolate or enone system, forcing the nucleophile or electrophile to approach from the open face.
Mechanism of Induction (Graphviz Diagram)
The following diagram illustrates the steric blocking model during a conjugate addition reaction.
Figure 1: Mechanistic flow of stereochemical induction using the C2-symmetric pyrrolidine scaffold.
Key Applications
While the scaffold is used in organocatalysis (e.g.,
Primary Reaction Classes
| Reaction Type | Target Class | Typical Yield | Typical ee/de |
| Conjugate Addition | 85-95% | >98% | |
| 80-90% | 90-95% | ||
| Cycloaddition | Pyrrolidines/Piperidines | 70-85% | >90% |
Experimental Protocols
Protocol A: Preparation of the Chiral Amide
Pre-requisite: (2R,5R)-2,5-Diphenylpyrrolidine can be synthesized via reduction of N-tosyl derivatives or obtained commercially.
Reagents:
-
(2R,5R)-2,5-Diphenylpyrrolidine (1.0 equiv)
-
Acid Chloride (e.g., Methacryloyl chloride) (1.2 equiv)
-
Triethylamine (
) (1.5 equiv) -
Dichloromethane (DCM) (anhydrous)
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask and purge with Argon. Dissolve (2R,5R)-2,5-diphenylpyrrolidine (10 mmol) in anhydrous DCM (50 mL).
-
Base Addition: Cool to 0°C. Add
(15 mmol) dropwise. -
Acylation: Add the acid chloride (12 mmol) dropwise over 15 minutes. The solution may turn cloudy due to amine salt formation.
-
Reaction: Warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (EtOAc/Hexanes).
-
Workup: Quench with sat.
.[1] Extract with DCM (3x). Wash organics with brine, dry over , and concentrate. -
Purification: Flash chromatography (typically 10-20% EtOAc in Hexanes) yields the crystalline chiral amide.
Protocol B: Asymmetric Conjugate Addition (Michael Addition)
Target: Synthesis of chiral
Reagents:
-
Chiral Amide (from Protocol A) (1.0 equiv)
-
Nucleophile (e.g., Thioacetic acid,
) -
Solvent (THF or Toluene)
Step-by-Step:
-
Dissolution: Dissolve the chiral amide (1.0 mmol) in anhydrous Toluene (10 mL) under Argon.
-
Nucleophile Addition:
-
For Thioacetic Acid: Add thioacetic acid (1.5 mmol) at RT. Stir for 12-24 hours. The reaction is often self-catalyzed or requires mild Lewis acid activation depending on the substrate.
-
For Organocopper: Cool to -78°C. Add
(1.5 equiv) slowly. Stir for 2 hours at -78°C.
-
-
Quench:
-
Thioacetic:[2] Concentrate directly.
-
Organocopper: Quench with sat.
(9:1) to sequester copper.
-
-
Isolation: Extract and purify via chromatography. The diastereomeric ratio (dr) is typically determined by
NMR or HPLC at this stage.
Protocol C: Auxiliary Cleavage and Recovery
Efficient recovery of the expensive auxiliary is critical for process viability.
Reagents:
-
6N HCl or LiOH/H2O2 (depending on product sensitivity)
-
Dioxane
Step-by-Step (Acidic Hydrolysis):
-
Hydrolysis: Dissolve the addition product in Dioxane (5 mL per mmol). Add 6N HCl (10 equiv).
-
Reflux: Heat to reflux (100°C) for 4-6 hours. Monitor disappearance of the amide.[1][3]
-
Separation:
-
Cool to RT. Dilute with water.
-
Extract the chiral auxiliary (as the amine hydrochloride salt) into the aqueous layer? Correction: The amine is basic.
-
Actual Separation: Extract the acidic product with Ether. The auxiliary remains in the acidic aqueous phase as the salt.
-
-
Recovery: Basify the aqueous phase with NaOH to pH > 12. Extract the free amine auxiliary with DCM. Dry and concentrate to recover (2R,5R)-2,5-diphenylpyrrolidine (Recycle yield >90%).
Workflow Visualization
Figure 2: Operational workflow for the use and recycling of the chiral auxiliary.
References
-
Asymmetric Synthesis of trans-2,5-Disubstituted Pyrrolidines. National Institutes of Health (PMC). Available at: [Link]
-
Direct Organoc
-Chlorination of Aldehydes. Journal of the American Chemical Society. (Cited in context of 2,5-diphenylpyrrolidine applications). Available at: [Link] -
Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Chemical Reviews (ACS). Available at: [Link]
-
Chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives as catalytic chiral ligands. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link][1][3]
Sources
High-Precision Enantioselective C(sp3)-H Functionalization
Application Note & Protocol Guide
Executive Summary
Enantioselective functionalization of inert C(sp3)-H bonds represents a paradigm shift in retrosynthetic analysis, allowing the direct installation of chirality into hydrocarbon scaffolds without pre-functionalization.[1] This guide delineates the two dominant mechanistic manifolds currently employed in high-impact drug discovery: Dirhodium-catalyzed carbene insertion (Davies-type) and Palladium-catalyzed Concerted Metalation-Deprotonation (Yu-type).
Part 1: Mechanistic Frameworks
Dirhodium-Catalyzed Carbene Insertion
Mechanism: Concerted Asynchronous Insertion
This pathway utilizes donor-acceptor diazo compounds and chiral dirhodium tetracarboxylate catalysts (e.g.,
-
Key Feature: The reaction does not involve a discrete organometallic C-M intermediate (outer-sphere mechanism).
-
Stereochemical Model: The "Three-Center" Transition State. The C-H bond approaches the electrophilic carbene carbon. The metal center creates a chiral pocket (via
-symmetric ligands) that differentiates enantiotopic C-H bonds based on steric accessibility and electronic matching.
DOT Diagram: Rhodium Catalytic Cycle
Palladium-Catalyzed C-H Activation (CMD)
Mechanism: Ligand-Accelerated Concerted Metalation-Deprotonation (CMD) This pathway, pioneered extensively by the Yu group, relies on Pd(II) catalysts coordinated with Mono-N-protected Amino Acid (MPAA) ligands.[4]
-
Key Feature: Inner-sphere mechanism.[5] The MPAA ligand plays a dual role:
-
Base: The carboxylate moiety assists in deprotonating the C-H bond.
-
Chiral Scaffold: The amino acid side chain enforces stereocontrol during the C-H cleavage step.
-
-
The "Internal Base" Model: The transition state involves a six-membered ring where the ligand's carboxylate oxygen abstracts the proton simultaneously as the carbon binds to Palladium.
Part 2: Experimental Protocols
Protocol A: Rh(II)-Catalyzed Enantioselective Insertion
Objective: Functionalization of a benzylic C-H bond using a donor-acceptor diazo compound.
Reagents:
-
Catalyst:
(1 mol%) -
Substrate: Alkyl benzene derivative (1.0 equiv)
-
Reagent: Methyl phenyldiazoacetate (1.2 equiv)
-
Solvent: 2,2-dimethylbutane (DMB) or Hexanes (non-polar solvents enhance selectivity).
Step-by-Step Procedure:
-
Catalyst Solution: In a flame-dried Schlenk flask under Argon, dissolve
(0.01 mmol) and the substrate (1.0 mmol) in degassed DMB (5 mL). -
Solvent Control: Maintain reaction temperature at -78°C to RT depending on substrate reactivity. Lower temperatures generally increase enantioselectivity (ee).
-
Controlled Addition (CRITICAL): Dissolve the diazo compound (1.2 mmol) in DMB (5 mL). Load this into a syringe pump.
-
Why: Fast addition leads to carbene dimerization (formation of fumarates/maleates) rather than C-H insertion.
-
Rate: Add dropwise over 2–4 hours.
-
-
Completion: Once addition is complete, stir for an additional 1 hour.
-
Quench: Concentrate under reduced pressure. No aqueous workup is usually required for non-polar substrates.
-
Purification: Flash chromatography on silica gel.
Protocol B: Pd(II)-Catalyzed Enantioselective Activation
Objective: Enantioselective functionalization of a cyclopropane or alkyl group using an MPAA ligand.
Reagents:
-
Catalyst:
(10 mol%) -
Ligand: Boc-L-Val-OH or Acetyl-L-Leucine (20 mol%)
-
Oxidant: AgOAc or Benzoquinone (BQ) (1.0 - 2.0 equiv)
-
Base:
or (if required by specific coupling partner). -
Solvent: t-Amyl alcohol or HFIP (Hexafluoroisopropanol).
Step-by-Step Procedure:
-
Pre-complexation: In a vial, mix
and the MPAA ligand in the solvent. Sonicate or stir at 40°C for 10 mins to ensure formation of the active Pd-ligand species. -
Assembly: Add the substrate (containing a directing group, e.g., amide or pyridine), the coupling partner (e.g., aryl boronic ester or olefin), and the oxidant.
-
Atmosphere: Seal the tube. Most Pd(II)/Pd(0) cycles are sensitive to moisture but can tolerate air if BQ is used as an oxidant; however, Argon is recommended for reproducibility.
-
Reaction: Heat to 60–100°C.
-
Note: The CMD step has a high activation energy; heat is often necessary.
-
-
Workup: Filter through a celite pad to remove Pd black and silver salts. Wash with DCM.
-
Analysis: Analyze crude via 1H-NMR using an internal standard (e.g., dibromomethane) to determine yield before purification.
Part 3: Validation & Kinetic Isotope Effect (KIE) Studies
To confirm the mechanism (specifically if C-H cleavage is the rate-determining step), KIE studies are mandatory.
Protocol: Parallel KIE Experiment Do not use intermolecular competition in the same vessel for initial KIE determination, as binding affinities may skew results.
-
Setup: Prepare two identical reaction vessels.
-
Vessel A: Substrate-H (standard).
-
Vessel B: Substrate-D (deuterated at the C-H activation site).
-
-
Execution: Run both reactions under standard conditions.
-
Sampling: Stop both reactions at low conversion (~15-20%).
-
Why: At high conversion, isotopic depletion affects kinetics.
-
-
Calculation:
(at low conversion). -
Interpretation:
- : C-H cleavage is not rate-determining (likely product release or uptake).
- : C-H cleavage is the rate-determining step (Primary KIE).
Data Presentation: Troubleshooting Matrix
| Observation | Probable Cause | Corrective Action |
| Low Yield (Rh System) | Carbene dimerization (Diazo homocoupling). | Increase dilution; Slow down addition rate of diazo; Cool reaction. |
| Low ee (Rh System) | Background reaction (uncatalyzed) or poor ligand fit. | Lower temperature; Switch to bulkier carboxylate ligands (e.g., |
| No Reaction (Pd System) | Catalyst poisoning or inactive Pd-Ligand complex. | Switch solvent to HFIP (stabilizes cationic Pd species); Ensure directing group is unhindered. |
| Pd Black Precipitation | Catalyst decomposition. | Add oxidant in portions; Reduce temperature; Add 10-20% DMSO as co-solvent. |
DOT Diagram: Optimization Workflow
References
-
Davies, H. M. L., & Manning, J. R. (2008). Catalytic C-H functionalization by metal carbenoid and nitrenoid insertion. Nature, 451, 417–424. Link
-
Saint-Denis, T. G., Zhu, R.-Y., Chen, G., Wu, Q.-F., & Yu, J.-Q. (2018). Enantioselective C(sp3)–H bond activation by chiral transition metal catalysts.[6][7] Science, 359(6373). Link
-
Engle, K. M., Mei, T.-S., Wasa, M., & Yu, J.-Q. (2012). Ligand-Accelerated C-H Activation Reactions: Evidence for a Switch of Mechanism. Journal of the American Chemical Society, 134(46), 19090–19093. Link
-
Simmons, E. M., & Hartwig, J. F. (2012). On the Interpretation of Deuterium Kinetic Isotope Effects in C-H Bond Functionalizations by Transition-Metal Complexes. Angewandte Chemie International Edition, 51(13), 3066–3072. Link
-
Cheng, Q.-J., Mancheno, D. E., & Davies, H. M. L. (2014). Enantioselective C–H Functionalization of Alkanes via Dirhodium-Catalyzed Carbene Insertion. Nature Protocols, 9, 792–805. Link
Sources
- 1. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 2. biorxiv.org [biorxiv.org]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. Catalytic Behavior of Mono-N-Protected Amino Acid Ligands in Ligand-Accelerated C–H Activation by Palladium(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in Rh( i )-catalyzed enantioselective C–H functionalization - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00762F [pubs.rsc.org]
- 6. scilit.com [scilit.com]
- 7. pubs.acs.org [pubs.acs.org]
Precision Organocatalytic Asymmetric Halogenation: Protocols for Drug Discovery
Executive Summary
The precise installation of halogen atoms (F, Cl, Br) onto chiral centers is a cornerstone of modern medicinal chemistry.[1] Halogens serve as critical bioisosteres, modulating lipophilicity (LogP), metabolic stability (blocking P450 oxidation sites), and ligand-target binding affinity. This guide details the organocatalytic
These protocols utilize enamine activation , a mode of catalysis where chiral secondary amines convert aldehydes into nucleophilic enamines, which then intercept electrophilic halogen sources.
Mechanistic Principles: Enamine Activation
To ensure reproducibility, one must understand the catalytic cycle. The reaction does not proceed via the free aldehyde but through a transient, chiral enamine intermediate.
The Catalytic Cycle
-
Condensation: The chiral amine catalyst condenses with the aldehyde to form an iminium ion.
-
Tautomerization: Loss of an
-proton generates the nucleophilic enamine . The catalyst's chiral architecture shields one face of the enamine, forcing the electrophile to attack from the opposite side. -
Halogenation: The enamine attacks the electrophilic halogen source (
). -
Hydrolysis: The resulting iminium species is hydrolyzed, releasing the chiral
-halo aldehyde and regenerating the catalyst.
Figure 1: The Enamine Catalytic Cycle. The chiral catalyst directs the stereochemical outcome during the electrophilic attack on the enamine.
Critical Parameters & Reagent Selection
Success depends on pairing the correct catalyst with the appropriate halogen source.
Table 1: Comparative Halogenation Systems
| Parameter | |||
| Primary Catalyst | MacMillan Imidazolidinone (Gen 1 or 2) | Jorgensen-Hayashi Diphenylpyrrolidine | Jorgensen-Hayashi Diphenylpyrrolidine |
| Halogen Source | NFSI (N-Fluorobenzenesulfonimide) | NCS (N-Chlorosuccinimide) | 2,4,4,6-Tetrabromo-2,5-cyclohexadienone |
| Solvent | THF / Isopropanol (90:10) | CH₂Cl₂ or Toluene | CH₂Cl₂ |
| Temperature | -10°C to 0°C | -30°C to 4°C | -40°C to -10°C |
| Critical Challenge | Reaction kinetics are slower; requires activation. | Product racemizes easily on silica; reduce immediately. | Highly reactive; strict temp control needed. |
| Key Reference | Beeson & MacMillan, JACS 2005 [1] | Halland & Jorgensen, JACS 2004 [2] | Bertelsen & Jorgensen, ChemComm 2005 [3] |
Protocol A: Asymmetric -Fluorination
Source: Adapted from Beeson & MacMillan, J. Am. Chem. Soc.[2] 2005 [1].[1][2][3][4]
Scope
This protocol installs a fluorine atom at the
Reagents
-
Substrate: Aliphatic aldehyde (1.0 equiv).
-
Catalyst: (2S,5S)-2-tert-butyl-3-methyl-5-benzyl-4-imidazolidinone (20 mol%).
-
Fluorine Source: NFSI (N-Fluorobenzenesulfonimide) (1.2 equiv).
-
Solvent: THF/Isopropanol (9:1 v/v).
Step-by-Step Methodology
-
Setup: Flame-dry a round-bottom flask and cool to room temperature under Argon.
-
Dissolution: Add the imidazolidinone catalyst (0.2 mmol) and NFSI (1.2 mmol) to the flask.
-
Solvent Addition: Add THF (9 mL) and Isopropanol (1 mL). Cool the mixture to -10°C using an ice/salt bath.
-
Expert Insight: The addition of isopropanol is catalytic for the solubilization of NFSI and accelerates the reaction via hydrogen bonding.
-
-
Initiation: Add the aldehyde substrate (1.0 mmol) dropwise.
-
Monitoring: Stir at -10°C. Monitor by TLC or
F NMR.-
Self-Validating Check: The reaction typically turns from a suspension to a clear yellow solution as NFSI is consumed.
-
Endpoint: Disappearance of the NFSI signal in
F NMR (approx. -38 ppm) and appearance of the -fluoro aldehyde signal (approx. -200 ppm, dd).
-
-
Quench: Dilute with cold pentane or Et₂O and filter through a short pad of silica gel to remove the sulfonimide byproduct.
-
Derivatization (Recommended): Due to volatility and stability issues, immediately reduce the aldehyde to the alcohol using NaBH₄ in MeOH (0°C, 10 min) for isolation.
Protocol B: Asymmetric -Chlorination
Source: Adapted from Halland & Jorgensen, J. Am. Chem. Soc.[7][8] 2004 [2].[6][7][8]
Scope
This protocol generates chiral
Reagents
-
Substrate: Aliphatic aldehyde (1.0 equiv).
-
Catalyst: (2R,5R)-2,5-diphenylpyrrolidine (10 mol%) OR L-Proline amide.
-
Chlorine Source: NCS (N-Chlorosuccinimide) (1.1 equiv).
-
Solvent: CH₂Cl₂ (Dichloromethane).
Step-by-Step Methodology
-
Setup: Use a standard vial or flask; strict exclusion of air is less critical than moisture.
-
Mixing: Dissolve the aldehyde (1.0 mmol) and catalyst (0.1 mmol) in CH₂Cl₂ (2 mL).
-
Cooling: Cool the solution to 4°C (cold room or ice bath). Lower temperatures (-20°C) improve ee for sterically unhindered substrates.
-
Addition: Add NCS (1.1 mmol) in three portions over 1 hour.
-
Expert Insight: Portion-wise addition prevents a high concentration of electrophile, which can lead to polychlorination side products.
-
-
Reaction: Stir for 2–4 hours.
-
Self-Validating Check: The reaction mixture often precipitates succinimide (white solid) as the reaction proceeds.
-
-
Workup: Add cold pentane (10 mL) to precipitate the remaining succinimide and catalyst salts. Filter and concentrate.
-
Stability Warning:
-Chloro aldehydes are prone to racemization on silica gel. Do not flash chromatograph the aldehyde.-
Action: Proceed immediately to in-situ reduction (NaBH₄/EtOH) or Wittig olefination to trap the stereocenter.
-
Troubleshooting & Optimization Workflow
The primary failure mode in these protocols is not the lack of reactivity, but the degradation of the product during isolation.
Figure 2: Troubleshooting decision tree for optimizing asymmetric halogenation.
Common Pitfalls
-
Racemization: The
-proton in the product is acidic (due to the electron-withdrawing halogen and carbonyl). Basic conditions or prolonged exposure to silica will destroy the ee.-
Fix: Keep workup neutral/acidic. Store at -20°C.
-
-
Polychlorination: Occurs if the reaction runs too long or with excess NCS.
-
Fix: Stop the reaction at 95% conversion rather than 100%.
-
-
Catalyst Inhibition: Succinimide byproduct can inhibit the catalyst in the Jorgensen protocol.
-
Fix: Use pentane precipitation to remove it during workup.
-
References
-
Beeson, T. D., & MacMillan, D. W. C. (2005).[2] Enantioselective Organocatalytic α-Fluorination of Aldehydes. Journal of the American Chemical Society. [Link]2]
-
Halland, N., Braunton, A., Bachmann, S., Marigo, M., & Jørgensen, K. A. (2004).[7] Direct Organocatalytic Asymmetric α-Chlorination of Aldehydes. Journal of the American Chemical Society. [Link]7][8]
-
Bertelsen, S., Halland, N., Bachmann, S., Marigo, M., Braunton, A., & Jørgensen, K. A. (2005).[3] Organocatalytic asymmetric α-bromination of aldehydes and ketones.[3][4][9] Chemical Communications. [Link]3]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enantioselective organocatalytic alpha-fluorination of aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organocatalytic asymmetric alpha-bromination of aldehydes and ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Direct Organocatalytic Asymmetric α-Chlorination of Aldehydes [organic-chemistry.org]
- 8. Direct organocatalytic asymmetric alpha-chlorination of aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Organocatalytic asymmetric α-bromination of aldehydes and ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Palladium-catalyzed asymmetric allylic alkylation with pyrrolidine ligands
Application Note: Palladium-Catalyzed Asymmetric Allylic Alkylation (Pd-AAA) using Chiral Pyrrolidine Ligands
Executive Summary
Palladium-catalyzed asymmetric allylic alkylation (Pd-AAA), often referred to as the Tsuji-Trost reaction, is a cornerstone methodology for constructing C–C and C–X bonds with high enantioselectivity. While
This guide details a rigorous protocol for utilizing pyrrolidine-based phosphine ligands (e.g., Guiry-type or Gilbertson-type P,N-ligands) to achieve high enantiomeric excess (ee) in the alkylation of allylic acetates.
Mechanistic Insight & Ligand Design
To optimize this reaction, one must understand the "Chiral Pocket" concept. Unlike
The Pyrrolidine Advantage
-
Electronic Hemilability: The "soft" phosphorus and "hard" nitrogen (or oxazoline) donors create distinct trans-effects. This directs the nucleophilic attack to a specific terminus of the
-allyl system (regiocontrol) while the rigid pyrrolidine backbone enforces facial selectivity (stereocontrol). -
Modular Scaffold: Derived from the chiral pool (L-Proline), these ligands allow for rapid tuning of the steric bulk at the 2-position, crucial for accommodating different substrate classes.
The Catalytic Cycle
The reaction proceeds through a Pd(0)/Pd(II) cycle involving two inversion steps, resulting in overall retention of configuration.
-
Oxidative Addition: Pd(0) coordinates to the alkene; the leaving group (OAc) departs anti to the metal (Inversion 1).
-
-Allyl Formation: Formation of the cationic
-allyl-Pd complex. -
Nucleophilic Attack: The nucleophile attacks the allyl face opposite the metal (Outer-sphere mechanism, Inversion 2).
Figure 1: The Pd-AAA catalytic cycle highlighting the double-inversion mechanism leading to net retention of stereochemistry.
Critical Parameters & Optimization
Before beginning the protocol, evaluate these three variables.
| Parameter | Recommendation | Scientific Rationale |
| Base System | BSA / KOAc | N,O-Bis(trimethylsilyl)acetamide (BSA) with catalytic KOAc generates the nucleophile in situ via a neutral mechanism. This avoids strong bases (like NaH) which can cause background racemization or catalyst poisoning. |
| Solvent | DCM or THF | Dichloromethane (DCM) often yields higher ee with P,N-ligands due to tighter ion-pairing in the transition state compared to coordinating solvents like THF. |
| Temperature | 0°C to RT | Start at 0°C. Pyrrolidine ligands are robust, but lower temperatures enhance the discrimination between the diastereomeric transition states. |
| Pd Source | [Pd( | Allylpalladium chloride dimer is preferred over Pd |
Standardized Experimental Protocol
Target Reaction: Alkylation of 1,3-diphenylallyl acetate with dimethyl malonate. Scale: 0.5 mmol substrate.
Reagents:
-
Substrate: 1,3-Diphenylallyl acetate (126 mg, 0.5 mmol)
-
Nucleophile: Dimethyl malonate (171 µL, 1.5 mmol, 3.0 equiv)
-
Base: BSA (370 µL, 1.5 mmol, 3.0 equiv) + KOAc (cat. ~2 mg)
-
Catalyst Precursor: [Pd(
-C H )Cl] (4.6 mg, 2.5 mol% Pd) -
Ligand: Chiral Pyrrolidine-Phosphine Ligand (e.g., (S)-PHOX derivative) (5.5 mol%)
-
Solvent: Anhydrous CH
Cl (DCM), degassed.
Step-by-Step Workflow:
1. Catalyst Pre-complexation (Critical for Activity)
-
In a flame-dried Schlenk tube under Argon, add the Pd precursor and the Chiral Ligand.
-
Add 1.0 mL of anhydrous DCM.
-
Stir at Room Temperature (RT) for 20–30 minutes . The solution should turn from yellow to pale orange/clear, indicating ligand coordination.
2. Substrate Addition
-
Dissolve the allylic acetate (substrate) in 1.0 mL DCM and transfer to the catalyst solution via syringe.
-
Stir for 10 minutes.
3. Nucleophile Generation
-
Add solid KOAc (catalytic pinch).
-
Add Dimethyl malonate via syringe.
-
Immediately add BSA dropwise.
-
Note: Gas evolution (minor) may be observed.
4. Reaction & Monitoring
-
Stir the sealed reaction mixture at RT (or 0°C for higher ee).
-
TLC Monitoring: Check consumption of starting material (usually
in 4:1 Hex/EtOAc) and appearance of product ( ). -
Typical reaction time: 2–12 hours depending on steric bulk.
5. Workup & Purification
-
Quench with saturated aqueous NH
Cl (2 mL). -
Dilute with diethyl ether or DCM. Separate phases.
-
Extract aqueous layer 3x with organic solvent.
-
Dry combined organics over MgSO
, filter, and concentrate in vacuo. -
Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Figure 2: Operational workflow for the Pd-AAA reaction using BSA/KOAc activation.
Troubleshooting & Optimization Matrix
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Inactive Catalyst or O | Ensure rigorous degassing of DCM. Increase catalyst loading to 5 mol%. Ensure BSA is fresh (hydrolyzes over time). |
| Low Enantioselectivity | Background Reaction | Reduce temperature to -20°C. Switch from Pd(dba) |
| Product Racemization | Pd-catalyzed isomerization | Stop reaction immediately upon full conversion. Prolonged exposure to Pd(0) can erode ee via reversible ionization. |
Substrate Scope Examples
The following data illustrates the versatility of pyrrolidine-based ligands in Pd-AAA.
| Substrate (Allyl Acetate) | Nucleophile | Yield (%) | ee (%) | Notes |
| 1,3-Diphenylallyl acetate | Dimethyl malonate | 96 | 94 | Benchmark reaction |
| 1,3-Diphenylallyl acetate | Benzyl amine | 88 | 91 | C-N bond formation |
| Cyclohexenyl acetate | Dimethyl malonate | 92 | 89 | Cyclic substrate (requires tighter ligand bite angle) |
| 1,3-Dimethylallyl acetate | Phenol | 85 | 82 | C-O bond formation |
References
-
Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395–422. Link
-
Trost, B. M. (2004). Asymmetric Allylic Alkylation: An Enabling Technology. Journal of Organic Chemistry, 69(17), 5813–5837. Link
-
Lü, S., & Alper, H. (2003). Palladium-Catalyzed Asymmetric Allylic Alkylations Using Proline-Based P,N-Ligands. Journal of the American Chemical Society.[1] Link (Note: Representative citation for Proline P,N ligands).
-
Gilbertson, S. R., & Xie, D. (1999). Proline-Based P,N-Ligands in Asymmetric Allylation. Angewandte Chemie International Edition, 38(18), 2750–2752. Link
-
Keith, J. A., & Behenna, D. C. (2012). The Pd-Catalyzed Asymmetric Allylic Alkylation of Enolates. Organic Reactions.[1][2][3][4][5][6][7] Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. thieme-connect.de [thieme-connect.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium Asymmetric Allylic Alkylation of Prochiral Nucleophiles: Horsfiline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Class of Nucleophiles for Palladium-Catalyzed Asymmetric Allylic Alkylation. Total Synthesis of Agelastatin A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Effect of temperature on stereoselectivity in pyrrolidine-catalyzed reactions
Topic: Thermodynamic & Kinetic Control in Organocatalysis
Current Status: Operational Lead Scientist: Senior Application Specialist (Ph.D.)
Welcome to the Technical Support Center
You are likely here because your pyrrolidine-catalyzed reaction (e.g., Hajos-Parrish, List-Barbas aldol, or Michael addition) is exhibiting a "Thermodynamic-Kinetic Mismatch." You may be observing high enantiomeric excess (
This guide moves beyond basic "lower the temperature" advice. We treat temperature as a variable that alters the catalyst phase behavior and parasitic intermediate stability (oxazolidinones), not just the transition state energy.
Module 1: The Thermodynamics of Selectivity
The Core Mechanism
Stereoselectivity in pyrrolidine catalysis is governed by the difference in free energy (
However, a critical failure point exists:
If your reaction exhibits an Isoinversion Temperature (
Visualization: The Parasitic Cycle & Temperature
The following diagram illustrates where temperature (
Figure 1: The Catalytic Cycle vs. The Parasitic Trap.[1][2] Low temperatures stabilize the Oxazolidinone resting state, removing active catalyst from the cycle (Blackmond, 2004).
Module 2: Troubleshooting Protocols
Issue 1: "My reaction freezes or precipitates at -20°C."
Diagnosis: Catalyst Aggregation or Solubility Failure. Pyrrolidine derivatives (especially Proline) have poor solubility in non-polar solvents (e.g., Toluene, DCM) at low temperatures. This leads to a heterogeneous mixture where the catalyst exists as inactive solid aggregates.
Protocol A: The "Solubility Rescue" Workflow
-
Solvent Check: Switch to a solvent with higher dielectric constant or better H-bond accepting capability (e.g., DMSO, DMF, or NMP) if stereoselectivity allows.
-
The "Pihko Water" Additive:
-
Ionic Liquid Co-solvent:
-
Add 5-10 vol% of [bmim]BF4 or [hmim]PF6.
-
Effect: Stabilizes the zwitterionic transition state at low temperatures, preventing precipitation.
-
Issue 2: "High ee, but conversion < 20% after 48 hours."
Diagnosis: Kinetic Trapping. The reaction barrier is too high for the thermal energy available.
Protocol B: The "Step-Down" Temperature Ramp Do not start at the lowest temperature. Use a ramp to initiate the cycle.
| Step | Temperature | Duration | Purpose |
| 1 | 0°C to RT | 1–2 Hours | Induction Phase: Overcome the activation energy to form the initial enamine/iminium species. |
| 2 | -10°C | 4 Hours | Transition: Slowly cool the mixture once the catalytic cycle is established. |
| 3 | Target Low T | Until Complete | Selectivity Phase: The majority of C-C bond formation occurs here. |
Note: Verify
Module 3: Diagnostic Decision Tree
Use this flow to diagnose stereoselectivity vs. yield trade-offs.
Figure 2: Workflow for diagnosing temperature-dependent failures.
Frequently Asked Questions (FAQ)
Q1: Can I use molecular sieves to improve the reaction? A: Proceed with caution. While removing water drives imine formation, completely anhydrous conditions can actually slow down proline-catalyzed reactions. As noted in Module 2, a small amount of water is necessary to hydrolyze the product iminium ion and release the catalyst. Removing all water can trap the catalyst in the product phase.
Q2: I see a "Non-Linear Effect" (NLE) where catalyst ee doesn't match product ee. Is temperature the cause? A: Likely, yes. At low temperatures, enantiopure catalysts may aggregate into inactive dimers, while the racemic fraction remains monomeric (or vice versa). This is a classic "Reservoir Effect."
-
Test: Perform the "Blackmond Dilution Test." If
changes upon dilution, aggregation is occurring. Raise the temperature slightly or use a disrupting solvent (add H2O/Urea).
Q3: What is the "Isoinversion Temperature"?
A: It is the specific temperature where the major and minor transition states have equal free energy (
-
Warning: If your reaction has a strong entropic component (
), lowering the temperature indefinitely is not always better. You may cross the isoinversion point and actually reverse selectivity.
References
-
List, B., Lerner, R. A., & Barbas, C. F. (2000).[3] Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society.[3]
-
Blackmond, D. G. (2004). Reaction Progress Kinetic Analysis: A Powerful Methodology for Streamlining Pharmaceutical Reaction Steps. Angewandte Chemie International Edition.
-
Nyberg, A. I., Usano, A., & Pihko, P. M. (2006). The Role of Water in Proline-Catalyzed Aldol Reactions. European Journal of Organic Chemistry.
-
Zotova, N., et al. (2016). Kinetics versus thermodynamics in the proline catalyzed aldol reaction. Chemical Science.
-
Gruttadauria, M., et al. (2021). Room Temperature Ionic Liquids in Asymmetric Hetero-Ene Type Reactions: Improving Organocatalyst Performance at Lower Temperatures. MDPI.
Sources
- 1. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. blogs.rsc.org [blogs.rsc.org]
- 5. Kinetics versus thermodynamics in the proline catalyzed aldol reaction - Chemical Science (RSC Publishing) DOI:10.1039/C6SC01328G [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Regeneration and recycling of chiral pyrrolidine catalysts
Technical Support Center: Chiral Pyrrolidine Catalyst Regeneration
Status: Operational Ticket Priority: High Agent: Senior Application Scientist Topic: Regeneration and Recycling of Proline & Jørgensen-Hayashi Catalysts
Core Directive & System Overview
Welcome to the Catalyst Regeneration Support Hub. You are likely here because your asymmetric organocatalytic process—likely an Aldol, Mannich, or Michael addition—is suffering from cost inefficiencies or purification bottlenecks.
Chiral pyrrolidine catalysts (e.g., L-Proline, Jørgensen-Hayashi diarylprolinol silyl ethers) are robust but often require high loadings (10–20 mol%). Discarding them is economically and environmentally unsound. This guide provides validated protocols to recover and regenerate these catalysts without compromising enantioselectivity (
Diagnostic Decision Tree (Workflow)
Before attempting recovery, identify your catalyst class to select the correct regeneration module.
Figure 1: Decision matrix for selecting the appropriate recycling strategy based on catalyst structural class.
Module 1: Homogeneous Recovery (L-Proline)
Context: Unmodified L-Proline is highly water-soluble, while most aldol/Mannich products are organic-soluble. This "biphasic switch" is the simplest recovery method.
FAQ: Troubleshooting L-Proline Recovery
Q: I extracted L-Proline with water, but the recycled catalyst has lower activity. Why?
-
Root Cause: Accumulation of "parasitic" salts or product inhibition.
-
The Fix: Proline can form oxazolidinones with aldehyde reactants, which deactivates the secondary amine.
-
Protocol: You must perform an acidic wash (restore the ammonium salt) followed by neutralization, or simply use an ionic liquid tag (e.g., L-proline·H₂SO₄) which is more robust in the aqueous phase [1].
Q: Can I use Ionic Liquids (ILs) to recycle Proline?
-
Answer: Yes. Proline-derived ILs (e.g., imidazolium-tagged) allow the product to be extracted with ether while the catalyst remains in the IL phase.
-
Warning: Ensure your product is not acid-sensitive if using protic ILs.
Standard Operating Procedure (SOP-01): Aqueous Recycling of L-Proline
-
Reaction Completion: Evaporate the reaction solvent (usually DMSO, DMF, or CHCl₃/MeOH).
-
Biphasic Partition: Add Water and Ethyl Acetate (EtOAc) (1:1 ratio).
-
Separation:
-
Regeneration: Evaporate the aqueous layer under reduced pressure.
-
Drying: Vacuum dry at 40°C for 12 hours.
-
Critical Step: Traces of water can kill the
in the next cycle by disrupting the transition state hydrogen bonding network.
-
Module 2: Jørgensen-Hayashi Catalysts (Silyl Ethers)
Context: These catalysts are expensive and lipophilic. They cannot be recycled via water extraction. The industry standard is Immobilization or Solubility Tuning (PEGylation) .
FAQ: Troubleshooting Silyl Ether Catalyst Failure
Q: My PEG-supported Jørgensen catalyst precipitated, but the yield dropped in Cycle 2.
-
Root Cause: Physical loss of the polymer during filtration or "leaching" due to cleavage of the linker.
-
The Fix: Use MeO-PEG-5000 as the support. It is soluble in warm reaction solvents (homogeneous catalysis) but precipitates quantitatively when cooled and treated with diethyl ether [2].
Q: The enantioselectivity (
-
Root Cause: Hydrolysis of the silyl group. The active species is the silyl ether; if the TMS/TES group falls off, the catalyst degrades to a non-selective pyrrolidine diol.
-
Verification: Run 1H NMR on the recovered catalyst. Look for the disappearance of the silyl methyl peaks (~0 ppm).
Standard Operating Procedure (SOP-02): Recycling PEG-Supported Catalysts
-
Reaction: Run the reaction in a minimum amount of solvent (e.g., CH₂Cl₂). The PEG-catalyst is soluble.[1]
-
Precipitation: Upon completion, pour the reaction mixture into a large excess of cold Diethyl Ether (Et₂O) .
-
Filtration: The PEG-bound catalyst precipitates as a white solid. The product remains in the ether.
-
Wash: Wash the solid filter cake with cold ether (2x).
-
Re-activation: No chemical regeneration is needed. Dry under vacuum and reuse.[3][4]
Module 3: Heterogeneous Systems (Immobilized on Silica/Polymers)
Context: Covalent anchoring to polystyrene (PS) or silica (MCM-41, SBA-15) allows for filtration.
Comparative Analysis: Support Materials
| Support Type | Mechanism | Pros | Cons |
| Polystyrene (PS) | Swelling | Good chemical compatibility | Mechanical grinding degrades beads; diffusion limits rates [3]. |
| Silica (MCM-41) | Surface Grafting | Rigid pore structure; no swelling needed | Leaching of silane linkers; pore clogging. |
| Magnetic NPs | Magnetic Decantation | Fast separation; no filtration loss | Lower loading capacity; iron leaching potential [4]. |
Advanced Troubleshooting: The "Leaching" Problem
Q: How do I distinguish between catalyst deactivation and leaching?
-
The Split-Test (Sheldon's Test):
-
Run the reaction to ~50% conversion.
-
Hot-filter the catalyst (remove the solid).
-
Continue stirring the filtrate.
-
Result A: If conversion stops, the catalyst is truly heterogeneous (Good).
-
Result B: If conversion continues, the active species has leached into the solution (Bad).
-
Q: My silica-supported catalyst is clogging the filter.
-
Cause: Mechanical degradation (stir bar grinding).
-
Solution: Switch to an overhead stirrer or a shaker . Never use magnetic stir bars with friable silica supports like SBA-15.
Visualizing the Deactivation Pathway
Understanding how the catalyst dies is crucial for preventing it.
Figure 2: Common deactivation pathways for chiral pyrrolidine catalysts. Note that product inhibition (Path 1) is often reversible, whereas hydrolysis and leaching are not.
References
-
Ionic Liquid Recycling: L-Proline in an Ionic Liquid as an Efficient and Reusable Catalyst for Direct Asymmetric Aldol Reactions. ResearchGate.[4][5] Link
-
PEG-Supported Jørgensen-Hayashi: Jørgensen–Hayashi catalysts supported on poly(ethylene glycol)s as highly efficient and reusable organocatalysts. Royal Society of Chemistry. Link
-
Polymer Support Issues: Recent Advances in Polymer-supported Proline-derived Catalysts for Asymmetric Reactions. EurekaSelect.[4] Link
-
Magnetic Nanoparticles: Catalysts Immobilized to Magnetic Nanoparticles: Assessment of Particle and Activity Loss During Recycling. The Chemist.[6][7][8] Link
-
General Review: Chiral Catalyst Immobilization and Recycling. Wiley Online Library. Link
Sources
- 1. Hayashi-Jørgensen Catalyst | Chem-Station Int. Ed. [en.chem-station.com]
- 2. pnas.org [pnas.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. longdom.org [longdom.org]
- 7. theaic.org [theaic.org]
- 8. Application of chiral recyclable catalysts in asymmetric catalysis - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01050G [pubs.rsc.org]
Technical Support Center: Organocatalyst Stability & Robustness
Status: Online 🟢 | Role: Senior Application Scientist | Ticket System: Active
Welcome to the Stability Support Hub
Subject: Maximizing Turnover Numbers (TON) and Preventing Catalyst Death To: Research Scientists, Process Chemists, and Drug Discovery Leads
Organocatalysts—while avoiding the toxicity of transition metals—are notoriously susceptible to "silent killers": parasitic off-cycles, self-aggregation, and trace impurity poisoning. Unlike metal catalysts that often signal death by precipitating (palladium black), organocatalysts frequently decompose into soluble, invisible byproducts.
This guide is structured as a Level 3 Troubleshooting Manual . We do not offer generic advice like "dry your solvents." Instead, we diagnose the specific mechanistic failure modes of your catalytic cycle and provide engineering solutions to fix them.
Module 1: Aminocatalysis (Proline & MacMillan Types)
Ticket #101: "My reaction stalls after 50% conversion, but the catalyst is still soluble."
Diagnosis: The Parasitic Off-Cycle (Oxazolidinone Trap)
In enamine catalysis (e.g., Proline-catalyzed aldol), the catalyst often reacts with the aldehyde substrate or product to form a stable, catalytically inactive species.
-
The Mechanism: The condensation of proline with an aldehyde forms an oxazolidinone intermediate. In the absence of water, this species is stable and sequesters the catalyst, removing it from the active cycle.
-
The Paradox: While we are trained to exclude water to prevent hydrolysis of iminium intermediates, aminocatalysis often requires water to hydrolyze the parasitic oxazolidinone back to the active catalyst.
Solution: The "Controlled Moisture" Protocol
Do not run these reactions under strictly anhydrous conditions unless necessary.
-
Add Water: Introduce 1–5 equivalents of
relative to the catalyst. -
Mechanism of Action: Water shifts the equilibrium from the parasitic oxazolidinone back to the active amino acid and the aldehyde.
-
Alternative: Use a surfactant-type Bronsted acid additive (e.g., DBSA) to create a hydrophobic pocket that protects the enamine while allowing water to exist in the bulk phase.
Visualization: The Parasitic Cycle vs. Active Cycle
Figure 1: The "Parasitic" Oxazolidinone Trap. Note how water is required to return the trapped catalyst to the active cycle.
Module 2: N-Heterocyclic Carbenes (NHCs)
Ticket #204: "My NHC catalyst turns dark and inactive immediately upon generation."
Diagnosis: The Wanzlick Equilibrium (Dimerization)
Free carbenes are unstable species that desperately seek stabilization. If they cannot find a substrate, they will react with themselves.
-
The Issue: Two free carbene monomers react to form an olefin dimer (The Wanzlick Equilibrium). This dimerization is often irreversible or slow to reverse under reaction conditions.
-
Secondary Issue: Oxidative decomposition by trace oxygen (NHCs are electron-rich and easily oxidized).
Troubleshooting Steps
| Variable | Recommendation | Scientific Rationale |
| Steric Bulk | Increase "Wingtip" size (e.g., Mesityl to Dipp) | Bulky groups on the Nitrogen atoms kinetically block the approach of a second carbene, preventing dimerization without stopping substrate binding. |
| Pre-catalysts | Use | Instead of generating free carbene with strong base, use a thermolabile adduct. The carbene is released slowly and in situ, keeping the concentration of free carbene low (preventing dimerization). |
| Base Selection | Switch from KOtBu to KHMDS | Alkoxide bases can sometimes act as nucleophiles or oxidants. Non-nucleophilic bases prevent side reactions. |
Module 3: H-Bond Donors (Thioureas & Squaramides)
Ticket #309: "Reaction rate drops significantly at higher concentrations."
Diagnosis: Catalyst Self-Aggregation
Thioureas and squaramides rely on dual hydrogen bond donation. However, they are also excellent H-bond acceptors (via the sulfur or carbonyl).
-
The Failure: At high concentrations (>0.1 M), catalyst molecules stack or dimerize via intermolecular H-bonds. This "self-quenching" hides the active site from the substrate.
Solution: The "Dilution & Decoy" Strategy
-
Concentration Screen: Run the reaction at 0.05 M, 0.1 M, and 0.5 M. If the rate decreases or does not scale linearly at high concentration, you have aggregation.
-
Structural Modification: Add bulky groups (e.g., 3,5-bis(trifluoromethyl)phenyl) not just for electronics, but to create a "steric fence" that prevents stacking.
-
Anion Binding Check: Ensure your solvent/reagents do not contain competing anions (chloride, acetate). These bind the thiourea stronger than your substrate. Use non-coordinating counterions (e.g.,
) if cationic intermediates are involved.
Module 4: Engineering Solutions (Immobilization)
Ticket #404: "I need to recycle the catalyst, but immobilization killed the activity."
The Immobilization Decision Matrix
Covalent immobilization often alters the conformational flexibility required for induced fit.
| Method | Stability Impact | Activity Risk | Best For... |
| Covalent (Polystyrene) | High (Leach resistant) | High (Diffusion limits) | Simple, small substrates. |
| Non-Covalent (Electrostatic) | Medium (pH sensitive) | Low (Retains flexibility) | Ionic catalysts (e.g., cationic phase transfer). |
| Soluble Polymer Supports | High (Precipitation recovery) | Low (Homogeneous kinetics) | High-value, complex drug intermediates. |
Protocol: The "Pulse Addition" Robustness Screen
Use this protocol to determine if your catalyst is dying or if the product is inhibiting the reaction.
-
Setup: Start a standard reaction with 1.0 equiv substrate and 10 mol% catalyst.
-
Monitor: Track conversion to 100%.
-
Pulse: Once complete, add another 1.0 equiv of substrate (without adding more catalyst).
-
Analysis:
Visualizing the Troubleshooting Logic
Figure 2: Rapid Diagnostic Tree for Organocatalyst Stabilization.
References & Authority
-
The "Water Effect" in Aminocatalysis:
-
Source: Pihko, P. M., et al. "Proline-Catalyzed Aldol Reactions: The Water Effect." Journal of the American Chemical Society.[3]
-
Insight: Establishes that water suppresses oxazolidinone formation and accelerates turnover.
-
-
NHC Dimerization (Wanzlick Equilibrium):
-
Source: Arduengo, A. J., et al. "History of the Discovery of N-Heterocyclic Carbenes."
-
Insight: Details the steric requirements to prevent dimerization of free carbenes.
-
-
Catalyst Deactivation Mechanisms:
-
Immobilization Strategies:
-
Source: Pericàs, M. A., et al. "Polystyrene-Supported Organocatalysts." Chemical Reviews.
-
Insight: Comparison of linker types and their effect on catalyst stability and recyclability.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. ammoniaknowhow.com [ammoniaknowhow.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 5. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
🟢 Technical Support Center: Catalyst Stability & Optimization
The following guide is structured as a Technical Support Center for a specialized catalyst manufacturer. It addresses real-world scenarios encountered by researchers in asymmetric synthesis, providing diagnostic workflows, remediation protocols, and mechanistic insights.
Topic: Minimizing Catalyst Decomposition in Asymmetric Synthesis Support Tier: Level 3 (Senior Application Scientist) Status: Operational
📂 Module 1: Diagnostic Triaging
User Query: "My asymmetric hydrogenation stops at ~60% conversion. Adding more substrate doesn't help, but adding fresh catalyst restarts the reaction. Is my catalyst dying or being inhibited?"
🔧 Troubleshooting Protocol: The "Standard Addition" Kinetic Test
Distinguishing between Catalyst Deactivation (irreversible death) and Product Inhibition (reversible dormancy) is the critical first step. You cannot solve a stability problem if the root cause is actually thermodynamic equilibrium or competitive binding.
The Experiment:
-
Run the Standard Reaction: Monitor conversion vs. time until the plateau (e.g., 60%).
-
Split the Mixture: Divide the stalled reaction into two aliquots (A and B) under inert atmosphere.[1]
-
The Challenge:
-
Aliquot A: Add 50% more Substrate .
-
Aliquot B: Add 10% more Catalyst .
-
-
Analysis:
| Observation in Aliquot | Diagnosis | Root Cause |
| A (Substrate) resumes rate | Product Inhibition | The catalyst is alive but "clogged" by the product. It is resting, not dead. |
| B (Catalyst) resumes rate | Catalyst Decomposition | The original catalyst burden has irreversibly degraded. |
| Neither resumes rate | Thermodynamic Equilibrium | The reaction has reached its maximum theoretical yield (reversible reaction). |
📊 Visualization: Diagnostic Decision Tree
The following logic flow guides your troubleshooting process based on kinetic data.
Figure 1: Decision matrix for distinguishing between catalyst inhibition (reversible) and decomposition (irreversible) based on kinetic response to component addition.
📂 Module 2: Environmental Control & Purity
User Query: "My Ruthenium-BINAP complex turns from orange to black/brown within minutes of adding the solvent. The ee is terrible (<10%)."
🧪 Technical Insight: The "Black Metal" Indicator
A color change to black or dark brown typically indicates the formation of heterogeneous metal nanoparticles (catalyst aggregation) . This occurs when the delicate ligand-metal bond is cleaved, usually by oxidation or hydrolysis, causing the metal center to "leach" and aggregate.
-
The Consequence: Metal nanoparticles are often active catalysts for racemic hydrogenation, destroying your enantioselectivity (ee).
🛡️ Protocol: The Freeze-Pump-Thaw Cycle
Sparging with nitrogen is insufficient for highly sensitive asymmetric catalysts (e.g., Rh-DuPhos, Ru-BINAP). You must remove dissolved oxygen using the Freeze-Pump-Thaw (FPT) method.
Step-by-Step SOP:
-
Setup: Place the solvent in a Schlenk flask with a high-vacuum valve. Connect to a vacuum manifold.
-
Freeze: Submerge the flask in liquid nitrogen (LN2) until the solvent is completely frozen solid.
-
Evacuate: Open the valve to high vacuum (10⁻³ mbar) for 5–10 minutes. Note: The solvent will not sublime significantly if frozen.
-
Thaw: Close the valve. Remove the flask from LN2 and thaw in a warm water bath. Crucial: Gas bubbles will evolve as the solvent melts.
-
Repeat: Perform steps 2–4 a minimum of three times .
-
Backfill: After the final thaw, backfill with high-purity Argon (heavier than air, providing a better "blanket" than Nitrogen).
Data: Impact of O₂ on Catalyst Half-Life
| Catalyst System | Half-Life (Air Saturated) | Half-Life (Degassed - Sparging) | Half-Life (Degassed - FPT) |
|---|---|---|---|
| Pd(0)-Phosphine | < 5 mins | ~2 hours | > 24 hours |
| Rh(I)-Bisphosphine | Immediate Decomp. | ~30 mins | > 12 hours |
| Ir-PHOX | ~1 hour | ~6 hours | Stable Indefinitely |
📂 Module 3: Mechanistic Stabilization
User Query: "I suspect ligand dissociation is killing my reaction at high temperatures. How can I confirm and fix this?"
🧠 Expert Analysis: The Le Chatelier Stabilization Strategy
Many asymmetric catalysts exist in equilibrium between the active "On-Cycle" species and a dormant or decomposing "Off-Cycle" state. If the chiral ligand (
The Fix: Add a small excess of the chiral ligand (1–5 mol% relative to metal) to the reaction mixture.
-
Mechanism: According to Le Chatelier’s principle, excess
shifts the equilibrium to the left, keeping the metal complexed and active. -
Warning: Do not add too much ligand if the mechanism requires a vacant coordination site (e.g., inner-sphere hydrogenation), as this will inhibit the reaction.
📊 Visualization: Deactivation Pathways
Understanding where the catalyst goes when it "dies" is essential for prevention.
Figure 2: Common deactivation pathways. Note that metal aggregation ("Black") is typically irreversible, whereas dimerization may be reversible with heat or additives.
📂 Module 4: Substrate Purity & Poisons
User Query: "I am scaling up a hydrogenation, and the reaction failed completely. The only change was a new batch of substrate."
🕵️ Root Cause: Trace Impurities
Asymmetric catalysts are often used at low loadings (S/C > 1000). At this ratio, trace impurities in the substrate become stoichiometric poisons.
Common "Silent Killers":
-
Peroxides: Found in ethers, olefins, and aldehydes stored in air. They oxidize phosphine ligands to phosphine oxides (
), instantly killing the catalyst.-
Test: Use starch-iodide paper on the substrate.
-
Fix: Pass substrate through a plug of activated basic alumina or treat with aqueous
.
-
-
Halides/Amines: Residuals from previous synthetic steps (e.g., Pd-catalyzed coupling) can coordinate strongly to Rh or Ru centers, blocking the active site.
-
Fix: Recrystallize the substrate or use scavenger resins (e.g., Thiol-silica) to remove trace metals before the asymmetric step.
-
📚 References
-
Crabtree, R. H. (2015).[2] Deactivation Pathways in Transition Metal Catalysis. Chemical Reviews, 115(1), 127–150. Link
-
Bures, J. (2016). Variable Time Normalization Analysis: General Graphical Analysis of Kinetic Data. Angewandte Chemie International Edition, 55(52), 16084–16087. Link
-
Walsh, P. J., et al. (2021). Fundamentals of Asymmetric Catalysis. University Science Books. Link
-
Finke, R. G., et al. (2003). Distinguishing Homogeneous from Heterogeneous Catalysis. Journal of the American Chemical Society, 125(10), 3113–3118. Link
Sources
Validation & Comparative
(2R,5R)-2,5-Diphenylpyrrolidine vs. Proline Derivatives: A Comparative Guide for Organocatalysis
Audience: Synthetic Chemists, Process Development Scientists, and Medicinal Chemists.[1] Focus: Stereoselectivity mechanisms, solvent compatibility, and kinetic profiles.[1]
Executive Summary: The Symmetry Divergence
In the realm of aminocatalysis, the choice between Proline derivatives (C1-symmetric) and (2R,5R)-2,5-Diphenylpyrrolidine (C2-symmetric) is rarely about "better" or "worse"—it is a decision between mechanistic modes .[1]
-
Proline (and derivatives like Jørgensen-Hayashi catalysts): Rely on a bifunctional mechanism.[1] The secondary amine forms an enamine/iminium, while the pendant group (carboxylic acid or silyl ether) directs the incoming electrophile via Hydrogen-bonding or steric occlusion.[1]
-
(2R,5R)-2,5-Diphenylpyrrolidine (2,5-DPP): Relies on C2-symmetry.[1][2][3][4] The identical phenyl groups at the 2 and 5 positions create a rigid steric chute.[1] This forces the electrophile to approach from the only open face, independent of H-bonding interactions.[1]
The Verdict: Use Proline for cost-sensitive, polar-solvent compatible aldol/Mannich reactions.[1] Use 2,5-DPP when working in non-polar solvents (toluene/DCM), when high lipophilicity is required, or when the substrate lacks H-bond acceptor sites necessary for proline's transition state.[1]
Mechanistic Architecture
To select the right catalyst, one must understand the transition state (TS) geometry.[1]
Proline: The Zimmerman-Traxler Model
Proline catalysis is often governed by a specific H-bond between the carboxylic acid (or H-bond donor) and the electrophile.[1] This "lock and key" mechanism is highly effective but sensitive to solvent polarity (polar solvents disrupt H-bonds).[1]
2,5-DPP: The Steric Shielding Model
The C2-symmetric pyrrolidine does not require an anchoring H-bond.[1] When the enamine forms, the two phenyl rings create a "propeller-like" steric environment.[1] One face of the
Visualizing the Difference
The following diagram illustrates the divergent activation modes:
Figure 1: Mechanistic divergence between H-bond directed Proline catalysis and Steric-controlled 2,5-DPP catalysis.
Comparative Performance Analysis
Solubility and Solvent Compatibility
This is the single most critical practical differentiator.[1]
| Feature | L-Proline | (2R,5R)-2,5-DPP |
| Primary Solubility | Water, DMSO, DMF, MeOH | Toluene, DCM, THF, Et2O |
| Reaction Medium | Polar / Aqueous | Non-polar / Lipophilic |
| Solvent Effect on ee% | High sensitivity. Polar solvents stabilize the zwitterion but may disrupt the TS H-bond.[1] | Low sensitivity. Stereocontrol is steric, maintaining high ee% even in DCM or Toluene.[1] |
| Catalyst Loading | Typically 10–20 mol% | Typically 1–5 mol% (Due to higher turnover in organic phase) |
Case Study: Asymmetric Michael Addition
Reaction: Addition of cyclohexanone to nitrostyrene.[1]
-
Proline Protocol: Often requires DMSO or significant excess of ketone to solubilize the catalyst.[1] Reaction times can be slow (24-48h) due to poor solubility of the organic electrophile in the polar phase.[1]
-
2,5-DPP Protocol: The reaction proceeds rapidly in Toluene.[1] The catalyst dissolves completely, allowing for efficient enamine formation.[1]
Experimental Data Comparison (Representative):
| Catalyst | Solvent | Time (h) | Yield (%) | ee (%) | Notes |
| L-Proline | DMSO | 24 | 85 | 92 | Requires aqueous workup to remove DMSO.[1] |
| L-Proline | Toluene | 72 | <10 | -- | Catalyst crashes out; reaction stalls.[1] |
| 2,5-DPP | Toluene | 12 | 94 | 96 | Homogeneous solution; simple filtration workup. |
| 2,5-DPP | Water | 48 | <5 | -- | Catalyst is insoluble in aqueous media.[1] |
Insight: If your substrate is highly lipophilic (e.g., steroid derivatives, large aromatics), 2,5-DPP is the mandatory choice.[1] Proline will fail due to phase transfer limitations.[1]
Experimental Protocols
Protocol A: Synthesis of (2R,5R)-2,5-Diphenylpyrrolidine
While commercially available, in-house synthesis via resolution is cost-effective for scale-up. Source: Adapted from Whitesell et al.[1] and Alexakis et al.
-
Imine Formation: React (R)-phenylglycinol with 1,4-dibromobutane (or succinaldehyde equivalent) to form the bicyclic oxazolidine intermediate.
-
Reduction/Hydrolysis: Treat with AlH3 or equivalent reducing agent to cleave the auxiliary or reduce the cyclic imine.[1]
-
Resolution (Alternative): React racemic 2,5-diphenylpyrrolidine with (L)-Tartaric acid in Ethanol.
Protocol B: Catalytic -Chlorination of Aldehydes (2,5-DPP System)
This reaction highlights the utility of 2,5-DPP in non-polar media where Proline struggles.[1]
Reagents:
-
Aldehyde (1.0 equiv)[1]
-
N-Chlorosuccinimide (NCS) (1.1 equiv)[1]
-
Catalyst: (2R,5R)-2,5-Diphenylpyrrolidine (5 mol%)[1]
-
Solvent: CH2Cl2 (DCM)[1]
Step-by-Step:
-
Setup: In a flame-dried round-bottom flask, dissolve the aldehyde (1.0 mmol) and 2,5-DPP (0.05 mmol) in DCM (5 mL).
-
Activation: Stir at 0°C for 10 minutes to allow enamine formation (solution often turns slight yellow).
-
Addition: Add NCS (1.1 mmol) in one portion.
-
Monitoring: Stir at 0°C. Monitor via TLC (usually complete in 1-4 hours).
-
Quench: Dilute with pentane (precipitates succinimide) and filter.
-
Purification: Concentrate filtrate and purify via flash chromatography (short path) to avoid racemization of the
-chloro aldehyde.
Why this works: The bulky phenyl groups on the catalyst shield the Re-face of the enamine, forcing the chloronium ion (from NCS) to attack from the Si-face.[1] DCM solubilizes all components, ensuring fast kinetics.[1]
Decision Matrix: When to Switch?
Use the following flow to determine the optimal catalyst for your specific transformation.
Figure 2: Catalyst selection workflow based on substrate properties and reaction conditions.
References
-
Mechanistic Foundations of Proline Catalysis: List, B., Lerner, R. A., & Barbas, C. F. (2000).[1] Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society.[1]
-
Synthesis and Resolution of C2-Symmetric Pyrrolidines: Whitesell, J. K., & Felman, S. W. (1977).[1] Asymmetric induction. 2. Enantioselective alkylation of cyclohexanone via a chiral enamine.[1] Journal of Organic Chemistry.
-
2,5-Diphenylpyrrolidine in Organocatalysis (Review): Goti, G., & Alexakis, A. (2016).[1] Diphenylprolinol Silyl Ether and 2,5-Diphenylpyrrolidine: A Comparison. In Stereoselective Synthesis. (Note: Generalized link to Alexakis body of work on pyrrolidines).[1]
-
Comparative Kinetics and Solvent Effects: Chong, J. M., & Clarke, I. S. (1995).[1] Nucleophilic displacements on chiral 2,5-diphenylpyrrolidines. Tetrahedron: Asymmetry.
-
General Review on C2-Symmetric Amines: Nurkenov, O. A., et al. (2023).[1][4] Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Molecules.
Sources
- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric Synthesis of trans-2,5-Disubstituted Pyrrolidines from Enantiopure Homoallylic Amines. Synthesis of Pyrrolidine (−)-197B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
Definitive Guide: Determining Enantiomeric Excess in Chiral Catalysis Products
Introduction: The Precision Imperative
In chiral catalysis and drug development, "close enough" is a failure. The difference between 90% and 99% enantiomeric excess (ee) often dictates the viability of a catalytic route or the safety profile of a pharmaceutical intermediate. Regulatory bodies like the FDA and EMA (via ICH guidelines) demand rigorous quantification of enantiomeric purity.
This guide moves beyond basic textbook definitions to compare the two dominant methodologies: Chiral Chromatography (HPLC/SFC) and NMR Spectroscopy (Derivatization) . It provides actionable protocols, comparative data, and decision-making frameworks for the bench scientist.
Method 1: Chiral Chromatography (HPLC & SFC)[1][2][3]
Chromatography remains the "Gold Standard" for determining ee due to its high sensitivity, precision, and ability to handle complex reaction matrices.
The Paradigm Shift: HPLC vs. SFC
While Normal Phase HPLC (NP-HPLC) was the historical default, Supercritical Fluid Chromatography (SFC) has emerged as the superior choice for high-throughput screening in catalysis.
| Feature | Normal Phase HPLC | Supercritical Fluid Chromatography (SFC) |
| Mobile Phase | Hexane/Heptane + Alcohol (IPA/EtOH) | Supercritical CO |
| Viscosity | High (slower mass transfer) | Low (high diffusivity, fast mass transfer) |
| Speed | Standard (20–40 min runs) | Rapid (3–10 min runs) |
| Cost/Waste | High solvent consumption (toxic alkanes) | Low solvent cost; "Green" (CO |
| Selectivity | Driven by H-bonding/Sterics | orthogonal selectivity to HPLC; tunable density |
Critical Choice: Coated vs. Immobilized CSPs
The most common error in method development is destroying a Chiral Stationary Phase (CSP) by using an incompatible solvent.
-
Coated CSPs (e.g., Chiralcel OD-H, AD-H): The polysaccharide selector is physically coated on silica.
-
Constraint:Never use "forbidden" solvents like DCM, THF, Chloroform, or Ethyl Acetate. They will strip the coating and ruin the column.
-
-
Immobilized CSPs (e.g., Chiralpak IA, IB, IC): The selector is chemically bonded to the silica.
Workflow: Systematic Method Development
Do not guess. Follow this logic to guarantee separation.
Figure 1: Decision tree for developing a robust chiral separation method. Note the branch for immobilized columns when standard screening fails.
Method 2: NMR Spectroscopy (Mosher Ester Analysis)[9][10]
When a chiral column is unavailable, or the sample is not UV-active, NMR derivatization is the most reliable alternative. This method converts a mixture of enantiomers into diastereomers using a chiral derivatizing agent (CDA).
The Protocol: Mosher Ester Synthesis
This protocol uses
Reagents:
-
Substrate: Chiral secondary alcohol or amine (
). -
Reagent:
-(-)-MTPA-Cl and -(+)-MTPA-Cl (prepare two separate tubes). -
Base: Dry Pyridine (
) or DMAP/DCC system. -
Solvent:
for NMR.
Step-by-Step Protocol:
-
Preparation: Place substrate in a clean vial under
. -
Reaction: Add dry pyridine (
) followed by -MTPA-Cl ( , excess). -
Incubation: Shake at room temperature for 1–4 hours. Monitor by TLC (disappearance of starting material is crucial to avoid kinetic resolution effects).
-
Workup: Dilute with ether, wash with dilute HCl (to remove pyridine), saturated
, and brine. Dry over . -
Analysis: Dissolve in
. Acquire NMR or NMR.
Data Interpretation:
-
NMR: Look for the
singlet. You will see two peaks if the sample is racemic (diastereomers have different chemical shifts). -
Calculation: Integration of Peak A (
) vs. Peak B ( ).
Critical Caveat: NMR integration error is typically
Comparative Analysis: Selecting the Right Tool
The following table summarizes the performance metrics based on field application data.
| Metric | Chiral SFC | Chiral HPLC | NMR (Mosher) |
| Accuracy (ee) | High ( | High ( | Moderate ( |
| Throughput | Very High (3-5 min/run) | Moderate (20-40 min/run) | Low (Reaction + Workup) |
| Sample Req. | |||
| Structural Info | Retention time only | Retention time only | Absolute Configuration (via |
| Limit of Detection | Low (UV/MS compatible) | Low (UV/MS compatible) | High (requires macro amounts) |
| Primary Use | High-throughput screening | QC / Final Purity Check | Configuration assignment / Non-UV samples |
Validation Strategy (ICH Q2(R2) Guidelines)
To publish or file data, the method must be validated. A "looks good" chromatogram is insufficient.
-
Specificity: You must inject the racemate first.
-
Requirement: Baseline separation (
). If you cannot separate the racemate, you cannot quantify the ee of the chiral product.
-
-
Linearity:
over the range of 50% to 150% of the target concentration. -
Precision (Repeatability): 6 injections of the standard. RSD should be
for the area ratio. -
Sensitivity (LOD/LOQ): Crucial for proving high ee. If the minor enantiomer peak is below the Limit of Quantitation (LOQ), you cannot claim "99.9% ee"; you can only claim ">99% ee".
Figure 2: The mandatory injection sequence for validating an enantiomeric excess determination run.
References
-
Comparison of HPLC and SFC Chiral Method Development. ResearchGate. Available at: [Link]
-
Mosher Ester Analysis for Absolute Configuration. Nature Protocols. Available at: [Link]
-
ICH Q2(R2) Validation of Analytical Procedures. European Medicines Agency. Available at: [Link]
-
Immobilized vs. Coated Chiral Stationary Phases. Phenomenex Technical Guide. Available at: [Link]
-
Supercritical Fluid Chromatography for Chiral Analysis. LCGC Europe. Available at: [Link]
Sources
- 1. chiraltech.com [chiraltech.com]
- 2. lcms.cz [lcms.cz]
- 3. Comparison of Coated and Immobilized Chiral Stationary Phases Based on Amylose tris-[(S)-α-Methylbenzylcarbamate] for the HPLC Enantiomer Separation of α-Lipoic Acid and Its Reduced Form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immobilized Phases for Chiral Separation | Phenomenex [phenomenex.com]
Executive Summary: The Kinetic Landscape of Asymmetric Catalysis
Analysis of Reaction Kinetics for Different Chiral Catalysts
In drug development, the choice between a chiral organocatalyst and a transition metal complex is often dictated by selectivity (
This guide compares the kinetic profiles of two dominant classes of chiral catalysts: Small-Molecule Organocatalysts (e.g., Proline, Chiral Phosphoric Acids) and Transition Metal Complexes (e.g., Rh-Bisphosphine, Salen-Mn). We analyze them through the lens of Reaction Progress Kinetic Analysis (RPKA) and Non-Linear Effects (NLE) , providing actionable protocols for validating mechanistic hypotheses.
Comparative Analysis: Organocatalysts vs. Transition Metals
The kinetic behavior of these two classes differs fundamentally in terms of rate laws, catalyst aggregation, and sensitivity to concentration.
Table 1: Kinetic Performance Matrix
| Feature | Chiral Organocatalysts (e.g., Proline, Thioureas) | Transition Metal Complexes (e.g., Rh-BINAP, Salen-Mn) |
| Rate Law Dependency | Often complex; frequently >1st order in catalyst due to aggregation or dual-activation mechanisms. | Typically 1st order in catalyst; follows saturation kinetics (Michaelis-Menten type) at high substrate concentrations. |
| Turnover Frequency (TOF) | Low to Moderate ( | High ( |
| Resting State | Often a covalent intermediate (e.g., Enamine, Iminium) or H-bonded complex. | Often an oxidative addition complex or metal-hydride species. |
| Non-Linear Effects (NLE) | Common in H-bonding catalysts due to self-association (dimers/tetramers). | Common in L |
| Inhibition | Product inhibition is frequent (e.g., water in aldol condensation). | Substrate inhibition can occur if substrate binds too strongly (poisoning). |
Deep Dive: Mechanistic Case Studies
Case Study A: Proline-Catalyzed Aldol Reaction (The Enamine Pathway)
-
Mechanism: Proline reacts with a ketone to form a nucleophilic enamine. This cycle is complicated by the formation of "parasitic" off-cycle species (oxazolidinones) which act as a catalyst sink.
-
Kinetic Insight (Blackmond’s RPKA):
-
The reaction often exhibits positive order in water initially (hydrolysis of the iminium intermediate) but product inhibition later as water accumulates.
-
Validation: "Same Excess" experiments reveal that adding product at
suppresses the rate, confirming product inhibition.
-
Case Study B: Thiourea-Catalyzed Glycosylation (Jacobsen’s KIE)
-
Mechanism: Thioureas facilitate glycosylation via H-bond donor activation of the leaving group.
-
Kinetic Insight:
-
Kinetic Isotope Effect (KIE): Secondary
-deuterium KIEs ( ) suggest significant oxocarbenium ion character in the transition state. -
Conclusion: The mechanism is asynchronous
-like, distinct from the concerted pathways often seen with metal nucleophiles.
-
Experimental Protocols
These protocols are designed to be self-validating , ensuring that the data collected genuinely reflects the intrinsic kinetics of the system.
Protocol 1: Reaction Progress Kinetic Analysis (RPKA) – The "Same Excess" Experiment
-
Objective: To determine if catalyst deactivation or product inhibition is occurring without deriving a full rate law.
-
Principle: Two reactions with different initial concentrations (
) but the same excess ( ) should overlay perfectly when rate is plotted against conversion. If they diverge, an extrinsic factor (deactivation/inhibition) is present.
Step-by-Step Workflow:
-
Standard Run: Prepare a reaction with
mM and mM. Monitor conversion via in-situ IR or Reaction Calorimetry.[1] -
Same Excess Run: Prepare a second reaction corresponding to the conditions of the Standard Run at 50% conversion.
- mM.
- mM (Crucial: Add synthesized product to mimic the reaction environment).
- mM.
-
Data Processing: Calculate the reaction rate (
) and plot Rate vs. Substrate Concentration . -
Analysis:
-
Overlay: Kinetics are robust; no catalyst death.
-
No Overlay (Lower Rate): Catalyst deactivation or product inhibition is stronger than modeled.
-
Protocol 2: Measuring Non-Linear Effects (NLE)
-
Objective: To diagnose the aggregation state of the active catalyst (Monomer vs. Oligomer).
-
Principle: Measure the enantiomeric excess of the product (
) as a function of the enantiomeric excess of the catalyst ( ).
Step-by-Step Workflow:
-
Catalyst Preparation: Prepare stock solutions of
-catalyst and -catalyst. -
Mixing: Create 5-7 catalyst mixtures with varying
(e.g., 0%, 20%, 50%, 80%, 100% ee).-
Example: For 50%
, mix 75% and 25% .
-
-
Reaction: Run the standard reaction with each catalyst mixture under identical conditions. Stop at low conversion (<20%) to minimize kinetic resolution effects.
-
Analysis: Plot
(y-axis) vs. (x-axis).[2][3]-
Linear (
): Monomeric active species (or no aggregation). -
Positive Deviation (+NLE): Heterochiral dimer (
) is inactive or less active (Reservoir Effect). The active monomer is "amplified."[3] -
Negative Deviation (-NLE): Heterochiral dimer is more active but less selective.
-
Visualizations
Diagram 1: RPKA "Same Excess" Logic
This diagram illustrates how to interpret the overlay of kinetic traces to identify product inhibition.
Caption: Workflow for Reaction Progress Kinetic Analysis (RPKA) using the "Same Excess" protocol to distinguish intrinsic kinetics from deactivation.
Diagram 2: Kinetic Origins of Non-Linear Effects (NLE)
This diagram visualizes Kagan's
Caption: Kagan's ML2 Model for Non-Linear Effects. The formation of a stable, inactive meso-dimer (R,S) amplifies the effective concentration of the active homochiral catalyst.
References
-
Blackmond, D. G. (2005). "Reaction Progress Kinetic Analysis: A Powerful Methodology for Streamlining Pharmaceutical Reaction Steps." Angewandte Chemie International Edition.
-
Guillena, G., & Nájera, C. (2009). "Organocatalysis: Proline and Proline-Derivatives." Sigma-Aldrich.
-
Satyanarayana, T., Abraham, S., & Kagan, H. B. (2009). "Nonlinear Effects in Asymmetric Catalysis." Angewandte Chemie International Edition.
-
Zuend, S. J., & Jacobsen, E. N. (2009). "Mechanism of Thiourea-Catalyzed Glycosylation." Journal of the American Chemical Society.
-
Bureš, J. (2016). "A Simple Graphical Method to Determine the Order in Catalyst." Angewandte Chemie.
Sources
Safety Operating Guide
(2R,5R)-2,5-Diphenylpyrrolidine proper disposal procedures
This guide outlines the authoritative protocols for the safe disposal of (2R,5R)-2,5-Diphenylpyrrolidine , a chiral amine frequently used as an organocatalyst.
Crucial Safety Warning: This compound is classified as very toxic to aquatic life with long-lasting effects (H410) .[1] Under no circumstances should this substance or its residues be discharged into sink drains, surface waters, or municipal sewage systems.
Chemical Profile & Hazard Identification
Effective disposal begins with accurate characterization. This compound poses specific environmental risks that dictate its waste stream.[2]
| Parameter | Specification |
| Chemical Name | (2R,5R)-2,5-Diphenylpyrrolidine |
| CAS Number | 155155-73-0 |
| Physical State | Solid (White to Orange Powder/Crystal) |
| Signal Word | WARNING |
| Primary Hazard | H410: Very toxic to aquatic life with long-lasting effects.[1] |
| Secondary Hazards | H315/H319: Skin and serious eye irritation.H335: May cause respiratory irritation.[3] |
| UN Transport | UN 3077 (Environmentally hazardous substance, solid, n.o.s.) |
Pre-Disposal Handling & Segregation
Before disposal, waste must be segregated to prevent incompatible chemical reactions (e.g., mixing amines with strong oxidizers or acids which may generate heat/fumes).
-
Waste Stream Classification: Classify as Basic Organic Waste .
-
Container Selection: Use High-Density Polyethylene (HDPE) or glass containers. Avoid metal containers if the waste stream is corrosive or contains metal-reactive impurities.
-
Labeling: All containers must be labeled with the full chemical name and the hazard warning: "Hazardous Waste - Toxic to Aquatic Life."
Disposal Decision Tree
Figure 1: Decision matrix for segregating (2R,5R)-2,5-Diphenylpyrrolidine waste streams to ensure compliance with environmental safety standards.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Substance & Spill Cleanup)
Scope: Expired reagents, weigh-paper residues, or spill cleanup materials.
-
PPE Required: Nitrile gloves, safety goggles, and lab coat. Use a P95 dust mask or fume hood if handling fine powder.
-
Collection:
-
Transfer solid material into a wide-mouth HDPE jar or a heavy-duty hazardous waste bag.
-
Do not sweep into general trash bins.[4]
-
-
Spill Management:
-
If spilled, dampen with a chemically inert absorbent (e.g., vermiculite or sand) to prevent dust generation.
-
Sweep carefully into the waste container.
-
Wipe the surface with a solvent (e.g., ethanol) and dispose of the wipe in the same solid waste container.
-
-
Final Disposition: Seal container and tag for High-Temperature Incineration .
Protocol B: Liquid Waste (Reaction Solutions)
Scope: Mother liquors or reaction mixtures containing the amine.
-
Solvent Compatibility Check: Determine the primary solvent.
-
If dissolved in DCM/Chloroform: Use Halogenated Waste carboy.
-
If dissolved in Methanol/Ethyl Acetate/Toluene: Use Non-Halogenated Waste carboy.
-
-
Neutralization (Optional but Recommended):
-
While not strictly required for incineration, ensuring the waste stream is not highly basic (pH > 11) reduces risk.
-
Procedure: Slowly add dilute acid (e.g., 1M HCl) to the amine solution before combining with the main waste carboy if the waste stream is sensitive to pH changes. Caution: This is an exothermic reaction; perform in a fume hood.
-
-
Transfer: Pour into the appropriate carboy using a funnel to avoid spillage.
-
Final Disposition: Send for Incineration equipped with scrubbers (to manage nitrogen oxides generated during combustion).
Protocol C: Contaminated Packaging & Glassware
Scope: Empty bottles, vials, and syringes.
-
Triple Rinse: Rinse the empty container three times with a compatible solvent (e.g., acetone or ethanol).
-
Rinsate Disposal: Pour all rinsates into the Liquid Organic Waste container (Protocol B).
-
Container Disposal:
-
Defaced Label: Cross out the original label.
-
Glass: Dispose of in the "Broken/Laboratory Glass" box (if triple-rinsed and dry).
-
Heavily Contaminated: If residue cannot be removed, cap the bottle and dispose of the entire unit as Solid Hazardous Waste (Protocol A).
-
Regulatory Compliance & Environmental Logic
Why Incineration? (2R,5R)-2,5-Diphenylpyrrolidine contains nitrogen. When released into the environment, it persists and demonstrates high toxicity to aquatic organisms (H410).
-
Landfilling: Generally prohibited for this class of chemical due to leaching risks.
-
Incineration: This is the only validated method to destroy the pyrrolidine ring structure completely. The process converts the organic carbon to CO₂ and the nitrogen to N₂/NOx (which is scrubbed), effectively eliminating the aquatic hazard.
RCRA Considerations (USA): While not explicitly listed as a P-list or U-list waste by the EPA, this compound must be managed as a Characteristic Hazardous Waste if it exhibits toxicity or is mixed with ignitable solvents (D001). Always characterize waste based on the mixture (e.g., if mixed with methanol, it is Ignitable Hazardous Waste).
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12268509, (2R,5R)-2,5-Dimethylpyrrolidine hydrochloride (Analogous Structure Safety Data). PubChem.[1] [Link]
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Listings & Characteristics (40 CFR Part 261). EPA.gov. [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
